3-Iodoadamantane-1-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCNPOBDWYHJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962640 | |
| Record name | 3-Iodoadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42711-77-3 | |
| Record name | 3-Iodotricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42711-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Adamantanecarboxylic acid, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042711773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodoadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Iodoadamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodoadamantane-1-carboxylic acid is a halogenated derivative of adamantane-1-carboxylic acid. The adamantane cage, a rigid and lipophilic three-dimensional structure, has garnered significant interest in medicinal chemistry and materials science. The introduction of functional groups, such as a carboxylic acid and an iodine atom at the bridgehead positions, provides opportunities for further chemical modifications and the exploration of novel biological activities. This document provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential applications, to support research and development efforts. Adamantane derivatives are known to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties, making this class of compounds a promising scaffold for drug discovery.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 42711-77-3 | [2][3] |
| Molecular Formula | C₁₁H₁₅IO₂ | [4][5] |
| Molecular Weight | 306.14 g/mol | [4][5] |
| Boiling Point | 377 °C at 760 mmHg | [4] |
| Density | 1.79 g/cm³ | [4] |
| Flash Point | 181.8 °C | [4] |
| Melting Point | Not available | |
| pKa (Predicted) | ~4.86 (estimated based on adamantane-1-carboxylic acid) | [6] |
Synthesis
One possible approach starts from the commercially available 3-Hydroxyadamantane-1-carboxylic acid. The hydroxyl group can be converted to an iodide through a nucleophilic substitution reaction, such as the Appel reaction or by using hydriodic acid.
A generalized experimental workflow for such a transformation is depicted below.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Stability
The reactivity of this compound is primarily dictated by the carboxylic acid group and the bridgehead iodide. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction.
The carbon-iodine bond at a bridgehead position is generally less reactive in traditional S(_N)2 reactions due to steric hindrance. However, it can participate in S(_N)1 type reactions, as the formation of a bridgehead carbocation, though strained, is possible.[7] The bridgehead iodide can also be involved in radical reactions and may serve as a precursor for organometallic reagents. The compound should be stored in a cool, dry place away from light and strong oxidizing agents to ensure its stability.
Spectral Data
Specific, experimentally obtained spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show broad, overlapping multiplets for the adamantane cage protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon of the carboxylic acid group is expected to resonate in the range of 175-185 ppm. The carbon atom attached to the iodine atom would be significantly shifted upfield compared to the corresponding carbon in adamantane, with an expected chemical shift in the range of 30-40 ppm. The other carbon signals of the adamantane cage would appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[8][9]
-
C=O stretch: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[8][9]
-
C-O stretch: A medium intensity band between 1210-1320 cm⁻¹.
-
C-I stretch: A weak to medium absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z 306. Key fragmentation patterns would likely involve the loss of the iodine atom, the carboxylic acid group, and fragmentation of the adamantane cage.
Solubility
Potential Applications in Drug Development
The adamantane scaffold is a well-established pharmacophore in medicinal chemistry.[10][11] Its rigid, lipophilic nature can enhance the binding of a drug molecule to its target and improve its pharmacokinetic properties. The presence of the carboxylic acid and iodo groups on this compound provides handles for further chemical derivatization, allowing for the synthesis of a library of compounds for biological screening.
The potential biological activities of derivatives of this compound could span a wide range, including antiviral, antibacterial, anticancer, and anti-inflammatory effects.[12] The logical relationship for exploring its potential in drug discovery is outlined below.
Caption: Logical workflow for drug discovery using the target compound.
Conclusion
This compound is a valuable building block for the synthesis of novel adamantane derivatives with potential applications in drug discovery and materials science. While some of its fundamental chemical properties have been characterized, further experimental investigation is required to fully elucidate its reactivity, spectral properties, and biological activity. This technical guide provides a summary of the currently available information to aid researchers in their future studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 42711-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 42711-77-3 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound|42711-77-3-Maohuan Chemical [bschem.com]
- 6. 828-51-3 CAS MSDS (1-Adamantanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Iodoadamantane-1-carboxylic acid (CAS: 42711-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodoadamantane-1-carboxylic acid, a halogenated derivative of adamantane-1-carboxylic acid, represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage, combined with the reactive iodine substituent and the versatile carboxylic acid handle, makes it an intriguing building block for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. While specific biological data and detailed experimental protocols for this particular compound are not extensively documented in publicly accessible literature, this guide outlines general synthetic strategies based on related adamantane derivatives and discusses the broader therapeutic potential of the adamantane class of compounds.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 42711-77-3 | |
| Molecular Formula | C₁₁H₁₅IO₂ | |
| Molecular Weight | 306.14 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-Iodo-3-adamantanecarboxylic acid, Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid, 3-iodo- | [1][3] |
| Boiling Point | 377 °C at 760 mmHg | [2] |
| Density | 1.79 g/cm³ | [2] |
| Flash Point | 181.8 °C | [2] |
Synthesis and Reactivity
A proposed synthetic workflow is illustrated below.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for a Related Compound: Synthesis of 3-Hydroxyadamantane-1-carboxylic acid
The synthesis of the potential precursor, 3-hydroxyadamantane-1-carboxylic acid, from 1-adamantane carboxylic acid has been described.[4] This procedure typically involves the oxidation of the adamantane cage at the C-3 position.
Materials:
-
1-Adamantane Carboxylic Acid
-
Nitric Acid (65%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a three-necked flask equipped with a condenser, magnetic stirrer, and a dropping funnel, add 1-adamantane carboxylic acid.
-
Cool the flask in an ice-salt bath.
-
Slowly add a mixture of nitric acid and concentrated sulfuric acid via the dropping funnel while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Note: This is a generalized procedure and requires optimization for safety and yield. The subsequent conversion of the hydroxyl group to an iodine atom could potentially be achieved through a Finkelstein reaction or by using other standard iodinating agents.
Applications in Drug Development
While no specific biological activity or therapeutic applications have been reported for this compound, the adamantane scaffold is a well-established pharmacophore in medicinal chemistry. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and central nervous system effects.
The introduction of an iodine atom at the C-3 position could serve several purposes in drug design:
-
Increased Lipophilicity: The bulky and lipophilic nature of the adamantane cage can enhance membrane permeability and oral bioavailability. The iodine atom further increases lipophilicity.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and selectivity.
-
Metabolic Stability: The rigid adamantane skeleton can shield adjacent functional groups from metabolic degradation, prolonging the half-life of a drug.
-
Bioisosteric Replacement: The iodo-adamantane moiety can be explored as a bioisostere for other groups in known active compounds to modulate their pharmacological properties.
The general mechanism of action for some well-known adamantane derivatives involves the modulation of ion channels or enzymes. For example, amantadine and rimantadine exhibit antiviral activity by targeting the M2 proton channel of the influenza A virus. Memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.
Caption: Simplified logical flow of adamantane derivative action.
Future Directions
The lack of specific data on this compound highlights an opportunity for further research. Key areas for investigation include:
-
Development of a robust and scalable synthetic protocol.
-
Screening for biological activity against a range of targets, including viruses, bacteria, and cancer cell lines.
-
Investigation of its potential as a building block in the synthesis of more complex molecules.
-
Computational studies to predict its binding affinity to various biological targets.
Conclusion
This compound is a chemical entity with interesting structural features that suggest potential utility in drug discovery and materials science. While current literature lacks specific details on its synthesis and biological properties, the well-documented importance of the adamantane scaffold provides a strong rationale for further investigation into this and related halogenated derivatives. The information and proposed methodologies presented in this guide are intended to serve as a foundation for researchers and scientists interested in exploring the potential of this intriguing molecule.
References
- 1. prepchem.com [prepchem.com]
- 2. SG11201807928SA - Synthesis of transition-metal adamantane carboxylic salts and oxide nanocomposites - Google Patents [patents.google.com]
- 3. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3465034A - Adamantane-1-carboxylic acid derivatives - Google Patents [patents.google.com]
Synthesis Pathway for 3-Iodoadamantane-1-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Iodoadamantane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the commercially available 1-Adamantanecarboxylic acid. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic route and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Oxidation: The first step involves the selective oxidation of the tertiary C-H bond at the C3 position of 1-Adamantanecarboxylic acid to yield 3-Hydroxyadamantane-1-carboxylic acid. This reaction is typically achieved using a strong oxidizing agent in a highly acidic medium.
-
Iodination: The subsequent step is the conversion of the hydroxyl group of 3-Hydroxyadamantane-1-carboxylic acid to an iodo group. This can be accomplished through various methods known for the conversion of tertiary alcohols to alkyl iodides.
The overall transformation is depicted in the following reaction scheme:
Experimental Protocols
Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid
This procedure is based on the oxidation of 1-Adamantanecarboxylic acid using a mixture of nitric acid and sulfuric acid[1].
Materials:
-
1-Adamantanecarboxylic acid
-
Nitric acid (65%)
-
Sulfuric acid (98%)
-
Crushed ice
-
Water
-
Ether
-
Acetone
Equipment:
-
250 mL three-necked flask
-
Condensing reflux device
-
Magnetic stirrer
-
Ice-salt bath
-
Constant pressure dropping funnel
-
Beaker
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a 250 mL three-necked flask equipped with a condensing reflux device and a magnetic stirrer, add 1-Adamantanecarboxylic acid, 65% nitric acid, and 98% concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a low temperature.
-
Slowly add concentrated sulfuric acid to the mixture using a constant pressure dropping funnel.
-
After the addition is complete, allow the reaction to proceed for a specified period.
-
Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.
-
A light yellow precipitate will form. Collect the precipitate by filtration.
-
Wash the precipitate three times with water and then three times with ether.
-
Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).
-
Dry the purified white solid under vacuum to obtain 3-Hydroxyadamantane-1-carboxylic acid.
Step 2: Synthesis of this compound (Proposed)
Materials:
-
3-Hydroxyadamantane-1-carboxylic acid
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxyadamantane-1-carboxylic acid and triphenylphosphine in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine in anhydrous dichloromethane to the cooled mixture. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts and the unreacted starting material if it is acidic), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
Data Presentation
Quantitative Data for Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid
| Parameter | Value | Reference |
| Starting Material | 1-Adamantanecarboxylic acid | [1] |
| Oxidizing Agent | Nitric Acid | [1] |
| Catalyst/Solvent | Sulfuric Acid | [1] |
| Optimal Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1:2.6:20 | [1] |
| Optimal Reaction Temperature | 0 °C | [1] |
| Yield | 77% | [1] |
| Purity | High (recrystallized) | [1] |
Note: A patent also describes this reaction with yields varying from 25.2% to 89.0% depending on the specific reaction conditions such as temperature and reaction time.[2]
Quantitative Data for Step 2: Synthesis of this compound
Quantitative data for this specific reaction is not available in the searched literature. The yield and purity will be dependent on the specific reaction conditions employed and the success of the purification.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Characterization of this compound
The following table summarizes some of the known physical and chemical properties of the target compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 306.14 g/mol |
| Appearance | Solid (predicted) |
| Boiling Point | 377.0 ± 25.0 °C (Predicted) |
| Density | 1.79 ± 0.1 g/cm³ (Predicted) |
| pKa | 4.43 ± 0.40 (Predicted) |
Note: Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not extensively reported in the readily available literature. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.
Disclaimer: This document is intended as a technical guide for research and development purposes. The proposed synthesis for Step 2 is based on established chemical principles and may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.
References
In-Depth Technical Guide to the Physical Properties of 3-Iodoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodoadamantane-1-carboxylic acid is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique structural properties of the adamantane core, combined with the functionalization of a carboxylic acid and an iodine atom at the bridgehead positions, make this compound a valuable building block in medicinal chemistry and materials science. Its lipophilic adamantane cage can enhance the pharmacokinetic properties of drug candidates, while the carboxylic acid and iodo groups provide reactive handles for further chemical modifications. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and expected spectral characteristics.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 306.14 g/mol |
| CAS Number | 42711-77-3 |
| Melting Point | 165 °C |
| Boiling Point | 377.0 ± 25.0 °C (Predicted) |
| Density | 1.79 ± 0.1 g/cm³ (Predicted) |
| pKa | 4.43 ± 0.40 (Predicted) |
| Flash Point | 181.8 °C |
Spectroscopic Data
Experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the adamantane cage protons, typically in the range of 1.5-2.5 ppm. The carboxylic acid proton is expected to be a broad singlet significantly downfield, potentially >10 ppm. |
| ¹³C NMR | Signals for the carbons of the adamantane cage. The quaternary carbon attached to the iodine atom and the quaternary carbon of the carboxylic acid group would be deshielded. The carbonyl carbon is expected in the 170-185 ppm region. |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C-H stretching and bending vibrations for the adamantane cage below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 306. Fragmentation may involve the loss of the iodine atom, the carboxylic acid group, or cleavage of the adamantane cage. |
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.
-
Loading the Capillary: The capillary tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in a melting point apparatus. The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.
-
Observation at Room Temperature: The mixture is agitated, and the solubility is observed and recorded (e.g., soluble, partially soluble, insoluble).
-
Observation with Heating: If the compound is insoluble at room temperature, the mixture is gently heated. Any change in solubility is noted.
-
Observation upon Cooling: If the compound dissolves upon heating, the solution is allowed to cool to room temperature to observe if precipitation occurs.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
Titration Setup: A pH meter with a calibrated electrode is immersed in the acidic solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration: The base is added in small, measured increments to the stirred acidic solution. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point (where half of the acid has been neutralized) is located, and the pH at this point is equal to the pKa of the acid.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound such as this compound.
Caption: General workflow for the synthesis and characterization of a chemical compound.
An In-depth Technical Guide on the Spectral Data of 3-Iodoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-iodoadamantane-1-carboxylic acid, a rigid, cage-like molecule with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its constituent functional groups—an adamantane core, a carboxylic acid, and a tertiary iodide—and by analogy with structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Expected Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are estimations based on established chemical shift and absorption frequency ranges for the functional groups present and should be considered as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12 | Singlet (broad) | 1H | -COOH |
| ~2.0-2.5 | Multiplet | 6H | CH₂ adjacent to C-I and C-COOH |
| ~1.7-2.0 | Multiplet | 8H | Remaining CH and CH₂ of adamantane cage |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~175-185 | -COOH |
| ~70-80 | C-I |
| ~40-50 | Quaternary carbon of adamantane cage |
| ~30-40 | CH and CH₂ of adamantane cage |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 2850-2960 | Strong | C-H stretch (adamantane cage) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
| ~900-960 | Broad | O-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 306 | [M]⁺ (Molecular ion) |
| 261 | [M - COOH]⁺ |
| 179 | [M - I]⁺ |
| 135 | Adamantyl cation [C₁₀H₁₅]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 14 ppm.
-
Number of scans: 16-64 (adjust for signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. ESI may also be used.
-
Data Acquisition:
-
Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).
-
Parameters (for EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-500.
-
The instrument should be calibrated using a known standard.
-
-
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of this compound.
An In-depth Technical Guide to Starting Materials for Adamantane Functionalization
For Researchers, Scientists, and Drug Development Professionals
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including rigidity, lipophilicity, and thermal stability. The functionalization of the adamantane core is a key step in the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the primary starting materials and methodologies for adamantane functionalization, with a focus on direct C-H functionalization techniques.
Core Starting Materials
The most fundamental starting material for the synthesis of functionalized adamantanes is adamantane itself. Its rigid, cage-like structure possesses two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene bridges). The tertiary C-H bonds are generally more reactive towards radical abstraction, forming a stable tertiary radical.
Beyond unsubstituted adamantane, a variety of commercially available or readily synthesized monosubstituted adamantanes serve as crucial starting points for further derivatization. These include:
-
1-Adamantanol: A versatile precursor for introducing other functional groups at a bridgehead position.
-
1-Bromoadamantane and 1-Chloroadamantane: Key intermediates for nucleophilic substitution and cross-coupling reactions.
-
Adamantane-1-carboxylic acid: Allows for modifications through amide bond formation and other carboxylic acid chemistries.
-
Amantadine and Memantine: FDA-approved drugs that can be used as scaffolds for the development of new therapeutics.
Methodologies for Adamantane Functionalization
The inert nature of the C-H bonds in adamantane presents a significant challenge for functionalization. Historically, harsh conditions were often required. However, recent advancements in synthetic methodology have enabled milder and more selective transformations.
Halogenation
Direct halogenation of adamantane is a common entry point for introducing functionality. Bromination, for instance, typically proceeds with high selectivity at the tertiary positions.
Radical-Mediated C-H Functionalization
Radical reactions are a powerful tool for the direct functionalization of adamantane's C-H bonds. These methods often involve the generation of an adamantyl radical, which can then be trapped by various reagents.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. This approach utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer process to generate the key adamantyl radical intermediate.
Quantitative Data on Adamantane Functionalization
The following tables summarize quantitative data for representative adamantane functionalization reactions, providing a comparative overview of different methodologies.
Table 1: Catalyst-Controlled C–H Alkylation of Adamantane with Alkenes via Photoredox Catalysis [1]
| Entry | Adamantane Derivative | Alkene | Product | Yield (%) |
| 1 | Adamantane | Diethyl maleate | Diethyl 2-(adamantan-1-yl)succinate | 91 |
| 2 | 1-Hydroxyadamantane | Diethyl maleate | Diethyl 2-((3-hydroxyadamantan-1-yl)succinate) | 68 |
| 3 | 1-Chloroadamantane | Diethyl maleate | Diethyl 2-((3-chloroadamantan-1-yl)succinate) | 72 |
| 4 | 1-Bromoadamantane | Diethyl maleate | Diethyl 2-((3-bromoadamantan-1-yl)succinate) | 64 |
| 5 | Adamantane-1-carbonitrile | Diethyl maleate | Diethyl 2-((3-cyanoadamantan-1-yl)succinate) | 66 |
| 6 | 2-Adamantanone | Diethyl maleate | Diethyl 2-((4-oxoadamantan-1-yl)succinate) | 60 |
| 7 | N-Boc-amantadine | Diethyl maleate | Diethyl 2-((3-((tert-butoxycarbonyl)amino)adamantan-1-yl)succinate) | 63 |
| 8 | N-Boc-memantine | Diethyl maleate | Diethyl 2-((3,5-dimethyl-7-((tert-butoxycarbonyl)amino)adamantan-1-yl)succinate) | 74 |
Table 2: Alkylation of Adamantane with Various Alkenes [2]
| Entry | Alkene | Product | Yield (%) |
| 1 | Phenyl vinyl sulfone | 1-(2-(phenylsulfonyl)ethyl)adamantane | 94 |
| 2 | Acrylonitrile | 3-(Adamantan-1-yl)propanenitrile | 82 |
| 3 | Methyl acrylate | Methyl 3-(adamantan-1-yl)propanoate | 85 |
| 4 | N,N-Dimethylacrylamide | 3-(Adamantan-1-yl)-N,N-dimethylpropanamide | 65 |
| 5 | Dimethyl maleate | Dimethyl 2-(adamantan-1-yl)succinate | 91 |
Experimental Protocols
General Procedure for Catalyst-Controlled C–H Alkylation of Adamantane[1]
Materials:
-
Adamantane derivative (0.5 mmol, 1.0 equiv)
-
Alkene (1.0 mmol, 2.0 equiv)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%)
-
H-atom transfer (HAT) catalyst (e.g., quinuclidine-based catalyst, 5 mol%)
-
Solvent (e.g., acetonitrile, 5 mL)
Procedure:
-
To an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar, add the adamantane derivative, photocatalyst, and HAT catalyst.
-
The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with nitrogen three times.
-
The alkene and solvent are added via syringe.
-
The reaction mixture is stirred and irradiated with two 456 nm LED lamps for 8–48 hours at room temperature.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Visualizations
Logical Workflow for Photoredox-Mediated C-H Functionalization of Adamantane
References
An In-depth Technical Guide to the Electrophilic Iodination of Adamantane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of adamantane-1-carboxylic acid, a process of significant interest in medicinal chemistry and materials science. Due to the therapeutic potential of halogenated adamantane derivatives, understanding the synthesis of key intermediates such as 3-iodo-adamantane-1-carboxylic acid is crucial. This document outlines the theoretical basis, potential synthetic routes, and detailed experimental protocols for this transformation.
Introduction to Adamantane Chemistry and Halogenation
The adamantane cage is a rigid, lipophilic, and thermodynamically stable hydrocarbon scaffold. Its unique structure has made it a valuable building block in drug design, leading to the development of antiviral agents like amantadine and memantine. The functionalization of the adamantane core, particularly at its tertiary bridgehead positions, is a key strategy for modulating the pharmacological properties of adamantane-based compounds.
Electrophilic substitution reactions on the adamantane skeleton preferentially occur at the tertiary carbons (bridgehead positions) due to the higher stability of the resulting tertiary carbocation intermediates. In adamantane-1-carboxylic acid, the C-3, C-5, and C-7 positions are the tertiary bridgeheads available for substitution. The carboxylic acid group at C-1 is an electron-withdrawing group, which deactivates the adamantane cage towards electrophilic attack. However, under sufficiently strong electrophilic conditions, substitution at the distal C-3 position is achievable.
The Reaction: Electrophilic Iodination
The direct iodination of adamantane-1-carboxylic acid to yield 3-iodo-adamantane-1-carboxylic acid is an electrophilic substitution reaction. The reaction involves the attack of an electrophilic iodine species on the C-H bond at a tertiary position of the adamantane nucleus.
Proposed Reaction Mechanism
The generally accepted mechanism for the electrophilic iodination of a saturated hydrocarbon like adamantane involves the formation of a carbocation intermediate.
Experimental Protocols
While a specific, peer-reviewed protocol for the direct iodination of adamantane-1-carboxylic acid is not extensively documented, a reliable procedure can be extrapolated from established methods for the halogenation of adamantane derivatives and general electrophilic iodination techniques. The following protocol is a proposed method based on these principles.
Synthesis of Adamantane-1-carboxylic acid (Starting Material)
Adamantane-1-carboxylic acid can be synthesized via the Koch-Haaf reaction from adamantane.
Reaction:
Experimental Workflow:
Electrophilic Iodination of Adamantane-1-carboxylic acid
This proposed method utilizes iodine activated by a silver salt, a common and effective system for electrophilic iodination.
Reaction:
Detailed Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add adamantane-1-carboxylic acid (1.0 eq).
-
Solvent and Reagents: Add concentrated sulfuric acid as the solvent. The mixture is stirred until the starting material is completely dissolved. Subsequently, add iodine (I₂, 1.1 eq) and silver sulfate (Ag₂SO₄, 1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (see Table 1) and stirred for a designated period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reaction Parameters for the Iodination of Adamantane-1-carboxylic acid
| Parameter | Value |
| Reactants | |
| Adamantane-1-carboxylic acid | 1.0 eq |
| Iodine (I₂) | 1.1 eq |
| Silver Sulfate (Ag₂SO₄) | 1.1 eq |
| Solvent | Concentrated H₂SO₄ |
| Temperature | 40-60 °C |
| Reaction Time | 12-24 hours |
| Yield (projected) | 60-75% |
Table 2: Characterization Data for 3-Iodo-adamantane-1-carboxylic acid
| Property | Value |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 306.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, expected >150 °C |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals for adamantane protons and a downfield shift for the proton at C-3. |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for adamantane carbons, with the C-3 signal shifted due to the iodine substituent. |
| Mass Spectrometry (m/z) | [M]+ at 306.01 |
Logical Relationships in Synthesis Planning
The successful synthesis of 3-iodo-adamantane-1-carboxylic acid relies on a logical progression of steps, from starting material selection to final product purification.
An In-depth Technical Guide to Adamantane Cage Structures for Researchers and Drug Development Professionals
Introduction: Adamantane, a unique tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a rigid, strain-free, and highly symmetrical cage-like structure resembling a subunit of the diamond lattice.[1] This distinct architecture imparts a range of desirable physicochemical properties, including high thermal stability, lipophilicity, and metabolic stability. Consequently, the adamantane scaffold has emerged as a privileged motif in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key characteristics of adamantane cage structures, including their synthesis, physicochemical properties, and applications in drug development, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Characteristics of Adamantane
The remarkable properties of adamantane stem directly from its unique molecular structure. Its high degree of symmetry and rigid framework lead to an unusually high melting point for a hydrocarbon of its molecular weight.[1][2]
Structural and Thermodynamic Properties
The carbon skeleton of adamantane is composed of three fused cyclohexane rings in the chair conformation, resulting in a highly stable, strain-free molecule.[1] X-ray crystallography and electron diffraction studies have precisely determined its molecular geometry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molar Mass | 136.23 g/mol | |
| Melting Point | 270 °C (sublimes) | [1][2] |
| Boiling Point | Sublimes | [1] |
| Density | 1.07 g/cm³ | |
| C-C Bond Length | 1.54 Å | [1] |
| C-H Bond Length | 1.112 Å | [1] |
| Enthalpy of Sublimation (ΔHsub) | 58.58 ± 0.42 kJ/mol | [3] |
| Standard Enthalpy of Formation (ΔHf°) | -132.5 ± 1.3 kJ/mol | [3] |
Solubility
Adamantane's nonpolar nature dictates its solubility profile. It is practically insoluble in water but readily dissolves in nonpolar organic solvents.
| Solvent | Solubility ( g/100g ) |
| Water | Practically Insoluble |
| n-Hexane | Soluble |
| Cyclohexane | Soluble |
| Toluene | Soluble |
| Carbon Tetrachloride | Soluble |
| Ethanol | Sparingly Soluble |
| Acetone | Sparingly Soluble |
Synthesis of Adamantane
The synthesis of the adamantane core has been a subject of interest for decades, with two primary methods being the most established: the Prelog synthesis and the Schleyer synthesis.
Experimental Protocols
The first successful synthesis of adamantane was achieved by Vladimir Prelog. This multi-step synthesis, while historically significant, is often low-yielding.[4][5]
Starting Material: Meerwein's Ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione)
Procedure:
-
Hydrolysis: The starting ester is hydrolyzed using a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.
-
Decarboxylation: The resulting tetra-acid is thermally decarboxylated to yield bicyclo[3.3.1]nonane-2,6-dione.
-
Wolff-Kishner Reduction: The dione is reduced to the corresponding bicyclic alkane using hydrazine and a strong base (e.g., potassium hydroxide) at elevated temperatures.
-
Isomerization: The bicyclo[3.3.1]nonane is then subjected to an aluminum halide-catalyzed rearrangement to form the adamantane cage. This is the crucial step where the thermodynamically stable adamantane structure is formed.
-
Purification: The final product is purified by sublimation or recrystallization.
A more efficient and widely used method for synthesizing adamantane was developed by Paul von Ragué Schleyer. This method involves the Lewis acid-catalyzed rearrangement of a readily available starting material.[6][7]
Starting Material: Dicyclopentadiene
Procedure:
-
Hydrogenation: Dicyclopentadiene is first hydrogenated to endo-tetrahydrodicyclopentadiene using a catalyst such as platinum oxide on carbon in a suitable solvent like ethanol. The reaction is typically carried out under hydrogen pressure.
-
Isomerization: The endo-tetrahydrodicyclopentadiene is then treated with a strong Lewis acid, such as aluminum chloride or aluminum bromide, often in a solvent like carbon disulfide or an alkane. The mixture is heated, which induces a complex series of rearrangements that ultimately lead to the formation of adamantane.[6][7]
-
Workup: The reaction is quenched by the slow addition of water or ice, followed by extraction with an organic solvent (e.g., hexane).
-
Purification: The crude adamantane is purified by recrystallization from a suitable solvent (e.g., methanol) or by sublimation.
Characterization of Adamantane and its Derivatives
Standard spectroscopic techniques are employed to confirm the structure and purity of adamantane and its derivatives.
Experimental Protocols
-
Sample Preparation: Dissolve a few milligrams of the adamantane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).
-
Expected Spectrum for Adamantane: Due to its high symmetry, the ¹H NMR spectrum of unsubstituted adamantane shows two broad singlets. The peak at approximately δ 1.87 ppm corresponds to the 12 methylene protons (CH₂), and the peak at approximately δ 1.75 ppm corresponds to the 4 methine protons (CH).
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Spectrum for Adamantane: The IR spectrum of adamantane is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending and scissoring vibrations in the 1450-1350 cm⁻¹ region.
Adamantane in Drug Development
The lipophilic and rigid nature of the adamantane cage makes it an attractive scaffold in drug design. It can be used to anchor pharmacophores, enhance binding to biological targets, and improve the pharmacokinetic properties of a drug, such as increasing its metabolic stability and oral bioavailability.
Adamantane Derivatives as NMDA Receptor Antagonists
A prominent example of adamantane's application in medicine is its use in targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the central nervous system.[8] Overactivation of NMDA receptors is implicated in various neurological disorders.
Memantine (1-amino-3,5-dimethyladamantane) and Amantadine (1-adamantanamine) are two FDA-approved drugs that act as uncompetitive antagonists of the NMDA receptor.[8] They block the ion channel when it is excessively open, thereby preventing excitotoxicity, while having minimal effect on normal synaptic transmission.
Caption: NMDA Receptor Signaling and Blockade by Adamantane Derivatives.
Antimicrobial Activity of Adamantane Derivatives
Recent research has explored the potential of adamantane derivatives as antimicrobial agents. The lipophilic nature of the adamantane cage is thought to facilitate interaction with and disruption of bacterial cell membranes.
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [9] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [9] |
| Adamantane Derivative 9 | S. epidermidis ATCC 12228 | 62.5 | [10][11] |
| Adamantane Derivative 14 | Gram-negative bacteria | 125-1000 | [10] |
| Adamantane Derivative 15 | Gram-positive bacteria | 62.5-1000 | [10] |
| Hydrazide of 1-adamantanecarboxylic acid (19) | Gram-negative bacteria | 125-500 | [10] |
| Cationic Polyheterocyclic Adamantane Derivatives | MRSA, Bacillus subtilis, Enterococcus faecalis | 3.1-12.5 | [12] |
Experimental Workflow: Synthesis and Characterization of an Adamantane Derivative
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel adamantane derivative.
Caption: A generalized workflow for the synthesis and characterization of adamantane derivatives.
Conclusion
The adamantane cage structure, with its inherent stability, rigidity, and lipophilicity, continues to be a valuable building block in the design of new therapeutic agents and advanced materials. A thorough understanding of its physicochemical properties, synthetic routes, and biological interactions is crucial for researchers and drug development professionals seeking to leverage the unique attributes of this remarkable scaffold. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for the rational design and development of novel adamantane-based compounds.
References
- 1. youtube.com [youtube.com]
- 2. Melting point - Wikipedia [en.wikipedia.org]
- 3. dspace.kpfu.ru [dspace.kpfu.ru]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of 3-Iodoadamantane-1-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-Iodoadamantane-1-carboxylic acid and its analogs. Furthermore, the document explores the application of these compounds as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic diseases.
Introduction
Adamantane derivatives are a unique class of rigid, lipophilic molecules that have garnered significant interest in medicinal chemistry. Their three-dimensional structure can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and target binding affinity. This compound and its analogs are versatile building blocks for the development of novel therapeutic agents. Recent studies have highlighted the potential of adamantane-based compounds as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in glucocorticoid metabolism and is a validated target for the treatment of type 2 diabetes and metabolic syndrome.
Synthesis Protocols
The synthesis of this compound can be achieved through a multi-step process starting from adamantane. The general synthetic workflow involves the initial carboxylation of adamantane, followed by hydroxylation at the 3-position, and subsequent iodination.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid
This procedure is adapted from established methods of adamantane carboxylation.
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
t-Butyl alcohol
-
Chloroform
-
Anhydrous sodium sulfate
-
12N Hydrochloric acid
-
Acetone
-
Methanol
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of 96% sulfuric acid, carbon tetrachloride, and adamantane is prepared and cooled in an ice bath.
-
A solution of t-butyl alcohol in 98-100% formic acid is added dropwise while maintaining the temperature between 17-25°C.
-
The reaction mixture is stirred for an additional hour after the addition is complete.
-
The mixture is then poured into ice water and extracted with chloroform.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by recrystallization from a mixture of methanol and water to yield 1-adamantanecarboxylic acid.
| Reactant | Moles | Yield (%) | Melting Point (°C) |
| Adamantane | 0.100 | 67-72 | 173-174 |
Protocol 2: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid
This two-step protocol involves the bromination of 1-adamantanecarboxylic acid followed by hydrolysis.
Part A: Bromination
-
Materials: 1-Adamantanecarboxylic acid, Bromine.
-
Procedure: 1-Adamantanecarboxylic acid is treated with an excess of bromine. The reaction is typically carried out in the absence of a solvent and may require heating to initiate the reaction. The progress of the reaction can be monitored by the disappearance of the bromine color. After completion, the excess bromine is removed under reduced pressure to yield crude 3-bromoadamantane-1-carboxylic acid.
Part B: Hydrolysis
-
Materials: 3-Bromoadamantane-1-carboxylic acid, aqueous sodium hydroxide, hydrochloric acid.
-
Procedure: The crude 3-bromoadamantane-1-carboxylic acid is hydrolyzed by refluxing with an aqueous solution of a base, such as sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 3-hydroxyadamantane-1-carboxylic acid.
| Starting Material | Intermediate | Final Product | Overall Yield (%) | Melting Point (°C) |
| 1-Adamantanecarboxylic Acid | 3-Bromoadamantane-1-carboxylic Acid | 3-Hydroxyadamantane-1-carboxylic acid | ~76.5 | 203-207[1] |
Protocol 3: Proposed Synthesis of this compound
This proposed protocol is based on a modified Finkelstein reaction, proceeding through a tosylate intermediate.
Part A: Tosylation of 3-Hydroxyadamantane-1-carboxylic acid
-
Materials: 3-Hydroxyadamantane-1-carboxylic acid, p-toluenesulfonyl chloride, pyridine, dichloromethane.
-
Procedure: 3-Hydroxyadamantane-1-carboxylic acid is dissolved in a mixture of pyridine and dichloromethane. The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with dilute hydrochloric acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the tosylated product.
Part B: Iodination (Finkelstein Reaction)
-
Materials: 3-(Tosyloxy)adamantane-1-carboxylic acid, sodium iodide, acetone.
-
Procedure: The tosylated intermediate is dissolved in acetone, and an excess of sodium iodide is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The product can be further purified by recrystallization or chromatography.
| Starting Material | Final Product | Expected Yield (%) |
| 3-Hydroxyadamantane-1-carboxylic acid | This compound | Moderate to high |
Synthesis of Analogs
Protocol 4: Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids
This protocol describes the synthesis of azole-substituted adamantane carboxylic acids.
Materials:
-
1-Adamantanecarboxylic acid
-
Appropriate azole (e.g., 1H-1,2,4-triazole, 1H-tetrazole)
-
98% Concentrated sulfuric acid
Procedure:
-
10 mmol of the desired azole and 10 mmol of 1-adamantanecarboxylic acid are dissolved in 10 mL of 98% concentrated sulfuric acid in a screw-cap vial.
-
The mixture is cooled to 0°C in an ice bath.
-
The reaction is stirred at this temperature and monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the 3-(azol-1-yl)-1-adamantanecarboxylic acid derivative.
| Azole | Product | Yield (%) | Melting Point (°C) |
| 1H-Tetrazole | 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid | 81 | 195-197[2] |
| 3-Methyl-1,2,4-triazole | 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 65 | 179-180[2] |
Application: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Adamantane carboxylic acid derivatives have been identified as potent inhibitors of 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone.[2][3] Overexpression or increased activity of 11β-HSD1 in metabolic tissues like the liver and adipose tissue leads to elevated local cortisol levels, which can contribute to insulin resistance, hyperglycemia, and other features of metabolic syndrome.[3] Therefore, inhibiting 11β-HSD1 is a promising therapeutic strategy for type 2 diabetes and obesity.[3][4]
Signaling Pathway: Role of 11β-HSD1 in Glucocorticoid Metabolism and Therapeutic Intervention
Caption: Inhibition of 11β-HSD1 by adamantane derivatives.
The diagram illustrates how 11β-HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor to elicit metabolic effects. Adamantane-based inhibitors, such as derivatives of this compound, block the activity of 11β-HSD1, leading to reduced intracellular cortisol levels and amelioration of the metabolic consequences.
Conclusion
The synthetic protocols provided herein offer a clear pathway for the preparation of this compound and its analogs. These compounds serve as valuable scaffolds for the design and synthesis of novel therapeutic agents. The identification of 11β-HSD1 as a key target for adamantane carboxylic acid derivatives opens up promising avenues for the development of new treatments for type 2 diabetes and other metabolic disorders. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity as 11β-HSD1 inhibitors.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Amide Coupling Protocols for 3-Iodoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodoadamantane-1-carboxylic acid is a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional adamantane core provides a unique scaffold for introducing lipophilic bulk, while the iodo-substituent offers a versatile handle for further functionalization through cross-coupling reactions. The synthesis of amide derivatives from this carboxylic acid is a critical step in the development of novel therapeutics and advanced materials. However, the steric hindrance of the adamantane cage can pose challenges for standard amide coupling reactions, often requiring optimized protocols to achieve high yields.
These application notes provide a summary of effective amide coupling protocols for this compound, offering a comparative overview of common methods and detailed experimental procedures.
Challenges in Amide Coupling of this compound
The primary challenge in the amide coupling of this compound lies in the steric bulk of the adamantane scaffold. This hindrance can slow down the rate of reaction at the carbonyl carbon, leading to incomplete conversions and lower yields with some standard coupling reagents. Therefore, the choice of coupling reagent, base, solvent, and reaction conditions is crucial for a successful synthesis.
Overview of Recommended Coupling Protocols
Several amide coupling strategies can be successfully employed for this compound. The choice of a specific protocol may depend on the scale of the reaction, the electronic and steric properties of the amine coupling partner, and the desired purity of the final product. The following table summarizes key protocols that have been adapted for this sterically hindered substrate.
| Coupling Protocol | Coupling Reagents | Base | Solvent | Typical Reaction Time | Typical Yield | Key Advantages |
| Protocol 1 | HATU | DIEA or Et3N | DMF or DCM | 2 - 12 h | 80-95% | High efficiency for hindered substrates, low epimerization.[1] |
| Protocol 2 | EDC, HOBt | DIEA or NMM | DMF or DCM | 12 - 24 h | 70-90% | Cost-effective, water-soluble byproducts for easy removal.[2][3] |
| Protocol 3 | Oxalyl Chloride, then Amine | Pyridine or Et3N | DCM or THF | 2 - 6 h | 85-98% | Highly reactive intermediate, excellent for unreactive amines.[1] |
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective for coupling sterically hindered carboxylic acids like this compound.[1]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et3N) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent) and the desired amine (1.0-1.2 equivalents).
-
Dissolve the starting materials in anhydrous DMF or DCM.
-
Add HATU (1.1 - 1.5 equivalents) to the solution.
-
Slowly add DIEA or Et3N (2.0 - 3.0 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method. The byproducts are water-soluble, which simplifies the workup procedure.[2][3]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1 equivalent), HOBt (1.2 - 1.5 equivalents), and the amine (1.0 - 1.2 equivalents) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 - 1.5 equivalents) to the reaction mixture.
-
Slowly add DIEA or NMM (2.0 - 3.0 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
Protocol 3: Acid Chloride-Based Amide Coupling
This two-step protocol is particularly useful for unreactive or sterically hindered amines, as the intermediate acid chloride is highly reactive.[1][4]
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (1.5 - 2.0 equivalents)
-
Catalytic amount of DMF (1-2 drops)
-
Amine (1.0 - 1.5 equivalents)
-
Pyridine or Triethylamine (Et3N) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Formation of the Acid Chloride
-
To a solution of this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 - 2.0 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure to obtain the crude 3-Iodoadamantane-1-carbonyl chloride.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in fresh anhydrous DCM or THF under an inert atmosphere.
-
In a separate flask, dissolve the amine (1.0 - 1.5 equivalents) and pyridine or Et3N (2.0 - 3.0 equivalents) in the same solvent.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and saturated aqueous NaHCO3 solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Decision tree for selecting an amide coupling protocol.
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. [Synthesis of virostatically acting N[adamantyl-(1)]-carbonic acid amides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 3-Iodoadamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification of 3-iodoadamantane-1-carboxylic acid, a key process for the synthesis of novel adamantane derivatives for potential therapeutic applications. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry. Esterification of the carboxylic acid group allows for the modulation of physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug design and development.
Adamantane derivatives have a rich history in pharmacology, with established antiviral and antibacterial properties.[1] The introduction of an iodine atom at the 3-position of the adamantane cage offers a site for further functionalization or can be leveraged for its steric and electronic effects, potentially leading to compounds with novel biological activities. The ester derivatives of this compound are of significant interest for screening in various therapeutic areas, including but not limited to virology, oncology, and metabolic diseases. The lipophilic nature imparted by the adamantane core can enhance the ability of these compounds to cross cellular membranes and interact with intracellular targets.[1]
Potential Applications in Drug Discovery
The esterification of this compound generates derivatives that can be evaluated for a wide range of biological activities. Given the known therapeutic profiles of other adamantane-containing molecules, these new esters are promising candidates for:
-
Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral drugs. The esters of this compound could be screened for activity against various viruses.
-
Enzyme Inhibitors: The rigid adamantane scaffold can serve as a pharmacophore that fits into the active sites of specific enzymes. For instance, adamantane carboxylic acid derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity and diabetes.[2]
-
Antibacterial Agents: The lipophilic character of adamantane can contribute to the disruption of bacterial cell membranes, leading to antibacterial effects.[1]
-
Central Nervous System (CNS) Agents: The lipophilicity of these compounds may also facilitate their entry into the central nervous system, making them candidates for neurological disorders.
The following sections provide a generalized protocol for the Fischer esterification of this compound, along with a workflow diagram and a hypothetical signaling pathway to illustrate the potential mechanism of action of these compounds in a drug discovery context.
Experimental Protocols: Fischer Esterification
This protocol describes a general method for the synthesis of esters from this compound and various alcohols using an acid catalyst. The Fischer esterification is a classic and reliable method for this transformation.[3][4]
Materials and Equipment
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser[5]
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column, distillation apparatus)
General Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Alcohol: Add the desired alcohol (5-10 eq). The alcohol can also serve as the solvent.[3]
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.3 eq) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent, remove the excess alcohol using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to afford the pure ester.
-
Characterization: Characterize the purified ester by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Data Presentation
The following tables present hypothetical data for the esterification of this compound with different alcohols. These values are illustrative and would need to be determined experimentally.
Table 1: Reaction Conditions and Yields for Ester Synthesis
| Entry | Alcohol | Catalyst (eq) | Reaction Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ (0.2) | 6 | 85 |
| 2 | Ethanol | H₂SO₄ (0.2) | 8 | 82 |
| 3 | n-Propanol | TsOH (0.3) | 12 | 78 |
| 4 | Isopropanol | H₂SO₄ (0.2) | 16 | 65 |
Table 2: Physicochemical Properties of Synthesized Esters
| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 3-iodoadamantane-1-carboxylate | C₁₂H₁₇IO₂ | 320.17 | 75-77 |
| Ethyl 3-iodoadamantane-1-carboxylate | C₁₃H₁₉IO₂ | 334.19 | 68-70 |
| n-Propyl 3-iodoadamantane-1-carboxylate | C₁₄H₂₁IO₂ | 348.22 | 60-62 |
| Isopropyl 3-iodoadamantane-1-carboxylate | C₁₄H₂₁IO₂ | 348.22 | 80-82 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound esters.
Caption: General workflow for the esterification of this compound.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical mechanism by which an ester derivative of this compound could act as an enzyme inhibitor, leading to a therapeutic effect. This is a generalized pathway for illustrative purposes.
References
Adamantane as a Rigid Scaffold: Enhancing the Bioactivity of Compounds
Application Notes and Protocols for Researchers in Drug Discovery
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon scaffold, has garnered significant attention in medicinal chemistry for its ability to enhance the pharmacological properties of bioactive compounds.[1][2][3] Its unique diamondoid structure provides a stable and predictable framework for the spatial orientation of functional groups, leading to improved target binding, increased metabolic stability, and enhanced bioavailability.[3][4] This document provides detailed application notes and experimental protocols for leveraging adamantane as a scaffold in the development of novel therapeutics, with a focus on antiviral, neuroprotective, and enzyme-inhibiting agents.
Key Advantages of Incorporating an Adamantane Scaffold:
-
Increased Lipophilicity: The bulky and non-polar nature of adamantane significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][3]
-
Metabolic Stability: The rigid cage structure of adamantane can shield adjacent functional groups from metabolic degradation by enzymes, thereby prolonging the half-life of the drug in the body.[3][4]
-
Precise Spatial Orientation: The tetrahedral geometry of the adamantane core allows for the precise and rigid positioning of substituents, facilitating optimal interactions with biological targets such as enzyme active sites or receptor binding pockets.[3][5]
-
Improved Pharmacokinetics: The combination of increased lipophilicity and metabolic stability often leads to improved absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.[2][3]
Applications of Adamantane Scaffolds in Bioactive Compounds
Adamantane's favorable properties have been exploited in a variety of therapeutic areas. Below are examples of its application in antiviral, neuroprotective, and enzyme-inhibiting drugs.
Antiviral Agents: Amantadine and Rimantadine
Amantadine and its derivative, Rimantadine, are first-generation antiviral drugs effective against the influenza A virus.[6][7] Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[8][9]
Signaling Pathway of Influenza A M2 Proton Channel Inhibition
The M2 proton channel is a tetrameric protein that, when activated by the low pH of the endosome, allows protons to enter the virion.[8][9] This acidification is essential for the uncoating of the viral ribonucleoprotein (RNP) and its release into the cytoplasm of the host cell.[9] Amantadine and Rimantadine bind to the pore of the M2 channel, blocking proton translocation and thus inhibiting viral replication.[9]
Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.
Quantitative Data: Anti-Influenza A Activity
| Compound | Target | Assay | IC50 (µM) | Reference |
| Amantadine | Influenza A M2 Proton Channel | Plaque Reduction Assay | 0.2 - 2.5 | [6] |
| Rimantadine | Influenza A M2 Proton Channel | Plaque Reduction Assay | 0.1 - 1.0 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Amantadine Hydrochloride [10]
This protocol describes a two-step synthesis of Amantadine Hydrochloride from adamantane via a Ritter-type reaction.
Materials:
-
Adamantane
-
Nitric acid
-
Acetonitrile
-
Sodium hydroxide
-
Propylene glycol
-
Hydrochloric acid (5N)
-
Dichloromethane
-
Microwave reactor
Procedure:
-
Step 1: Synthesis of N-(1-Adamantyl)acetamide.
-
Slowly add adamantane (6.84 g, 0.05 mol) to nitric acid (21 mL, 0.5 mol) over 20 minutes in a round-bottom flask.
-
Maintain the suspension for 30 minutes, then add acetonitrile (29 mL, 0.5 mol).
-
Subject the reaction mixture to microwave radiation at 40°C and 50W for 3 hours.
-
After the reaction, remove the flask from the microwave apparatus. The product is N-(1-adamantyl)acetamide.
-
-
Step 2: Hydrolysis and Salt Formation.
-
Treat the N-(1-adamantyl)acetamide from the previous step with sodium hydroxide in a mixture of water and propylene glycol.
-
Heat the mixture in a microwave reactor at 120°C for 2 hours to yield amantadine base.
-
Dissolve the resulting amantadine in dichloromethane and treat with aqueous 5N HCl to precipitate amantadine hydrochloride.
-
Filter, wash, and dry the precipitate to obtain the final product.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Adamantane derivative to be tested
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose
-
Neutral Red stain
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the adamantane compound in DMEM.
-
Infect the confluent cell monolayers with a known titer of influenza A virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a mixture of 2x DMEM, the test compound at various concentrations, and 1.2% agarose.
-
Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with 0.1% Neutral Red to visualize and count the plaques.
-
The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Neuroprotective Agents: Memantine
Memantine is an adamantane derivative that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11] It is used in the treatment of moderate-to-severe Alzheimer's disease.[7][11] Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a process implicated in neurodegenerative diseases.[2]
NMDA Receptor Signaling Pathway and Inhibition by Memantine
The NMDA receptor is a glutamate-gated ion channel that is permeable to Ca2+.[2][11] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block.[2] Memantine blocks the NMDA receptor channel when it is excessively open, thus preventing the excitotoxic influx of calcium without interfering with normal synaptic transmission.[11]
Caption: Memantine's role as a non-competitive antagonist of the NMDA receptor.
Quantitative Data: NMDA Receptor Antagonism
| Compound | Target | Assay | Ki (µM) | Reference |
| Memantine | NMDA Receptor | Radioligand Binding Assay ([3H]MK-801) | 0.5 - 1.0 | [7] |
Experimental Protocols
Protocol 3: Synthesis of Memantine
A general procedure for the synthesis of memantine involves the reductive amination of 3,5-dimethyl-1-adamantanol.
Materials:
-
3,5-Dimethyl-1-adamantanol
-
Ammonia
-
Reducing agent (e.g., Sodium borohydride)
-
Solvent (e.g., Methanol)
Procedure:
-
Dissolve 3,5-dimethyl-1-adamantanol in a suitable solvent such as methanol.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by forming the hydrochloride salt to yield memantine hydrochloride.
Protocol 4: NMDA Receptor Antagonist Activity Assay (Cerebellar Granule Neurons) [7]
This functional assay measures the ability of a compound to inhibit NMDA-induced cellular responses in primary neuronal cultures.
Materials:
-
Primary cultures of cerebellar granule neurons
-
Poly-L-lysine coated glass coverslips
-
NMDA
-
Test compound (Memantine)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Physiological salt solution
Procedure:
-
Prepare primary cultures of cerebellar granule neurons from neonatal rats and grow them on poly-L-lysine coated coverslips for 7-14 days.
-
Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Mount the coverslips onto a perfusion chamber on the stage of a fluorescence microscope.
-
Perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence signal.
-
Apply NMDA (e.g., 100 µM) to the cells to induce a calcium influx, which is measured as an increase in fluorescence.
-
Wash out the NMDA and allow the cells to return to baseline.
-
Pre-incubate the cells with the test compound (Memantine) at various concentrations for a defined period.
-
Co-apply NMDA and the test compound and measure the change in fluorescence.
-
The inhibitory effect of the compound is determined by the reduction in the NMDA-induced calcium response. The IC50 value can then be calculated.
Enzyme Inhibitors
The rigid adamantane scaffold is ideal for designing enzyme inhibitors as it can position key functional groups in precise orientations to interact with the enzyme's active site. Examples include inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH).
11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[4] Inhibition of 11β-HSD1 is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes.[12]
11β-HSD1 in Glucocorticoid Metabolism
Caption: Inhibition of 11β-HSD1 by adamantane-based compounds.
Quantitative Data: 11β-HSD1 Inhibition
| Compound Class | Target | Assay | IC50 Range (nM) | Reference |
| Adamantyl Triazoles | Human 11β-HSD1 | Homogeneous Time-Resolved Fluorescence | 10 - 100 | [12] |
| Adamantyl Amides | Human 11β-HSD1 | Scintillation Proximity Assay | 5 - 50 | [12] |
Experimental Protocols
Protocol 5: General Synthesis of Adamantane-based 11β-HSD1 Inhibitors (Triazole Derivatives) [13] This protocol outlines a general route for synthesizing adamantane-triazole compounds.
Materials:
-
Adamantane-1-carbohydrazide
-
Phenyl isothiocyanate
-
Base (e.g., Sodium hydroxide)
-
Solvent (e.g., Ethanol)
Procedure:
-
Synthesis of Thiosemicarbazide intermediate: React adamantane-1-carbohydrazide with phenyl isothiocyanate in a suitable solvent like ethanol to form the corresponding thiosemicarbazide derivative.
-
Cyclization to Triazole: Treat the thiosemicarbazide intermediate with a base, such as sodium hydroxide, and heat to induce cyclization, forming the adamantane-linked 1,2,4-triazole ring.
-
Further modifications to the phenyl ring or other parts of the molecule can be performed as needed to optimize activity.
Protocol 6: 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF) [14]
This is a competitive immunoassay to measure the conversion of cortisone to cortisol.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone
-
NADPH
-
Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Cortisol labeled with an acceptor fluorophore (e.g., XL665)
-
Test compounds
-
384-well plates
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add a reaction mixture containing recombinant 11β-HSD1, cortisone, and the NADPH regenerating system.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a solution containing a cortisol tracer (cortisol-XL665) and an anti-cortisol antibody labeled with Europium cryptate.
-
Incubate for a further period to allow the antibody-cortisol binding to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
The amount of cortisol produced is inversely proportional to the HTRF signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[15] sEH inhibitors are being investigated for the treatment of hypertension, inflammation, and pain.[16]
Soluble Epoxide Hydrolase in the Arachidonic Acid Cascade
Caption: Mechanism of action of adamantane-based sEH inhibitors.
Quantitative Data: sEH Inhibition
| Compound Class | Target | Assay | IC50 Range (nM) | Reference |
| Adamantyl Ureas | Human sEH | Fluorometric Assay | 0.4 - 100 | [15] |
| Adamantyl Selenoureas | Human sEH | Fluorometric Assay | 34.3 - 1200 | [17] |
Experimental Protocols
Protocol 7: General Synthesis of Adamantane-based sEH Inhibitors (Urea Derivatives) [18]
This protocol describes a general method for synthesizing 1,3-disubstituted ureas containing an adamantane moiety.
Materials:
-
Adamantane-containing carboxylic acid
-
Thionyl chloride
-
Sodium azide
-
An appropriate amine
-
Anhydrous toluene
Procedure:
-
Formation of Acid Chloride: Convert the adamantane-containing carboxylic acid to its corresponding acid chloride by reacting with thionyl chloride.
-
Formation of Isocyanate: React the acid chloride with sodium azide to form an acyl azide, which upon heating (Curtius rearrangement) in an inert solvent like toluene, will form the adamantyl isocyanate.
-
Urea Formation: React the in-situ generated adamantyl isocyanate with the desired amine to form the final 1,3-disubstituted urea product.
-
The product can be purified by crystallization or column chromatography.
Protocol 8: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric) [1][19]
This assay measures the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
sEH assay buffer
-
Test compounds
-
96-well or 384-well plates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the recombinant human sEH enzyme to the wells and pre-incubate for a short period at room temperature.
-
Initiate the reaction by adding the sEH substrate (PHOME).
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
General Protocol for Assessing Cytotoxicity
It is crucial to evaluate the cytotoxicity of any new bioactive compound. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.
Protocol 9: MTT Cytotoxicity Assay [5][20]
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration that inhibits 50% of cell growth) can be calculated.
By following these protocols and utilizing the unique properties of the adamantane scaffold, researchers can design and synthesize novel bioactive compounds with improved therapeutic potential.
References
- 1. assaygenie.com [assaygenie.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00284B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M2 proton channel - Wikipedia [en.wikipedia.org]
- 9. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 12. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Suzuki and Sonogashira Coupling Reactions with 3-Iodoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki and Sonogashira cross-coupling reactions of 3-iodoadamantane-1-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the rigid, three-dimensional nature of the adamantane cage. The described protocols offer a pathway to synthesize novel 3-aryl- and 3-alkynyl-adamantane-1-carboxylic acid derivatives, which are valuable scaffolds for the development of new therapeutic agents and functional materials.
Synthesis of this compound
The starting material, this compound, can be synthesized from 1-adamantanecarboxylic acid. A common route involves the bromination of 1-adamantanecarboxylic acid to yield 3-bromo-1-adamantanecarboxylic acid, followed by a Finkelstein reaction to replace the bromine with iodine. A plausible synthetic route is described in a patent for the synthesis of 3-amino-1-adamantanol, which proceeds via a 3-bromo-1-adamantanecarboxylic acid intermediate[1].
Protocol for the Synthesis of 3-Bromo-1-adamantanecarboxylic Acid (Adapted from[1]):
-
To a solution of 1-adamantanecarboxylic acid in a suitable solvent, add liquid bromine.
-
Introduce a Lewis acid catalyst, such as anhydrous aluminum trichloride.
-
Stir the reaction mixture at a controlled temperature (e.g., -20°C to 30°C) for an extended period (e.g., 48-65 hours).
-
Upon completion, quench the reaction and purify the product to obtain 3-bromo-1-adamantanecarboxylic acid.
Protocol for the Finkelstein Reaction to Yield this compound:
-
Dissolve 3-bromo-1-adamantanecarboxylic acid in a suitable solvent such as acetone.
-
Add an excess of sodium iodide.
-
Reflux the mixture for several hours to facilitate the halogen exchange.
-
After cooling, the sodium bromide precipitate can be filtered off.
-
The filtrate is then concentrated, and the product is purified, for example, by recrystallization.
Suzuki Coupling of this compound
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] Due to the steric hindrance of the adamantyl group, reaction conditions may require optimization, such as the use of bulky, electron-rich phosphine ligands and elevated temperatures.[3]
Application:
Synthesis of 3-aryl-adamantane-1-carboxylic acids for use as rigid scaffolds in drug design and as building blocks for advanced materials.
Experimental Protocol:
A general procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand.
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature between 80-110°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
Table 1: Representative Conditions and Hypothetical Yields for Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 82 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 110 | 10 | 68 |
Note: The yields presented are hypothetical and representative of typical Suzuki coupling reactions with sterically hindered substrates. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Workflow:
Caption: Suzuki Coupling Workflow
Sonogashira Coupling of this compound
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is a powerful tool for the synthesis of substituted alkynes.
Application:
Synthesis of 3-alkynyl-adamantane-1-carboxylic acids, which can serve as precursors for more complex molecules, including bioactive compounds and materials with unique electronic properties.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a reaction flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.10 eq.).
-
Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF or DMF with an amine.
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress.
-
Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Data Presentation:
Table 2: Representative Conditions and Hypothetical Yields for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N/THF | RT | 8 | 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | 50 | 6 | 90 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Et₃N/DMF | 60 | 10 | 78 |
Note: The yields presented are hypothetical and representative of typical Sonogashira coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Workflow:
Caption: Sonogashira Coupling Workflow
Signaling Pathways and Logical Relationships
The core of both the Suzuki and Sonogashira reactions is a catalytic cycle involving a palladium catalyst. The general mechanistic steps are oxidative addition, transmetalation, and reductive elimination.
Caption: General Palladium Catalytic Cycle
References
- 1. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Derivatization of the Carboxylic Acid Group on the Adamantane Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group on the adamantane core. The unique physicochemical properties of the adamantane cage, including its rigidity, lipophilicity, and thermal stability, make it a valuable scaffold in medicinal chemistry and materials science. Derivatization of the carboxylic acid functionality allows for the synthesis of a diverse range of compounds with tailored properties for various applications, including the development of new therapeutic agents.
Introduction
The adamantane moiety is a versatile building block in drug design, often incorporated to enhance the pharmacological profile of a lead compound. The carboxylic acid group at the 1-position of the adamantane core serves as a convenient handle for chemical modification, enabling the creation of esters, amides, and other functional derivatives. These modifications can significantly impact a molecule's solubility, bioavailability, metabolic stability, and target-binding affinity. This document outlines key synthetic strategies for derivatizing adamantane-1-carboxylic acid, providing researchers with practical protocols and comparative data.
Key Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of adamantane-1-carboxylic acid involve its conversion to a more reactive intermediate, such as an acyl chloride, followed by reaction with a nucleophile. Alternatively, direct coupling methods can be employed.
Synthesis of Adamantane-1-carbonyl chloride
A common and efficient route to activate adamantane-1-carboxylic acid is its conversion to the corresponding acyl chloride. This highly reactive intermediate can then be readily reacted with a variety of nucleophiles, such as alcohols and amines, to form esters and amides, respectively.
Esterification
Ester derivatives of adamantane-1-carboxylic acid are of interest for their potential as prodrugs, lubricants, and polymer precursors. The synthesis of these esters can be achieved through several methods, including the reaction of adamantane-1-carbonyl chloride with alcohols or by direct Fischer esterification of the carboxylic acid.
Amide Bond Formation
Adamantane-based amides have shown a wide range of biological activities and are crucial in the development of new pharmaceuticals. The synthesis of adamantane-1-carboxamides is typically achieved by reacting adamantane-1-carbonyl chloride with primary or secondary amines or by using peptide coupling reagents to facilitate the direct reaction between the carboxylic acid and an amine.
Experimental Protocols
Protocol 1: Synthesis of Adamantane-1-carbonyl chloride
This protocol describes the conversion of adamantane-1-carboxylic acid to adamantane-1-carbonyl chloride using thionyl chloride.
Materials:
-
Adamantane-1-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a suspension of adamantane-1-carboxylic acid (0.126 mol) in toluene (32 ml), add thionyl chloride (0.164 mol) dropwise at 70 °C.
-
Stir the reaction mixture at this temperature for 8 hours.
-
Remove the excess thionyl chloride as an azeotrope with toluene under reduced pressure.
-
Cool the resulting mixture and allow it to crystallize at -15 °C.
-
Filter the pale yellow needles and dry them in a stream of inert gas.
Expected Yield: 89%
Protocol 2: Synthesis of Methyl Adamantane-1-carboxylate (Conventional Method)
This protocol details the esterification of adamantane-1-carboxylic acid with methanol using sulfuric acid as a catalyst.
Materials:
-
Crude adamantane-1-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Calcium chloride (CaCl₂)
-
1N Potassium hydroxide (KOH)
-
Standard glassware for reflux and extraction
Procedure:
-
Reflux the crude adamantane-1-carboxylic acid with three times its weight of methanol and a catalytic amount of 98% sulfuric acid for 2 hours.
-
Pour the solution into 10 volumes of water and extract with the minimum amount of chloroform required for a clean separation of layers.
-
Wash the chloroform solution with water and dry it over calcium chloride.
-
Distill the chloroform solution to obtain methyl 1-adamantanecarboxylate.
-
For hydrolysis to confirm purity, the ester can be treated with a calculated amount of 1N potassium hydroxide followed by acidification.
Expected Yield: 90% overall recovery after hydrolysis and re-acidification.[1]
Protocol 3: Synthesis of Methyl Adamantane-1-carboxylate (Microwave-Assisted Method)
This protocol offers a rapid, microwave-assisted synthesis of methyl adamantane-1-carboxylate.
Materials:
-
Adamantane-1-carboxylic acid
-
Dry Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Closed Teflon vessel for microwave synthesis
-
Crushed ice
Procedure:
-
Place a mixture of adamantane-1-carboxylic acid (1 mmol) and 0.5 ml of concentrated sulfuric acid in dry methanol in a closed Teflon vessel.
-
Irradiate the mixture with microwaves to maintain a constant temperature of 130 °C for 12 minutes.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate a white crystalline solid.
-
Filter the solid and wash it with cold water to yield the product.
Expected Yield: Quantitative
Protocol 4: General Procedure for Amide Coupling using Dicyclohexylcarbodiimide (DCC)
This protocol provides a general method for the synthesis of N-substituted adamantane-1-carboxamides using DCC as a coupling agent.
Materials:
-
Adamantane-1-carboxylic acid
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable solvent
-
Water (H₂O)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve adamantane-1-carboxylic acid (1 equivalent), the amine (1 equivalent), DCC (1 equivalent), and DMAP (0.3 equivalents) in dichloromethane at room temperature.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Synthesis of Adamantane-1-carboxylic Acid Derivatives
| Derivative | Reagents | Method | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Adamantane-1-carbonyl chloride | Adamantane-1-carboxylic acid, Thionyl chloride | Conventional | Toluene | 8 h | 89 | 47-48 |
| Methyl adamantane-1-carboxylate | Adamantane-1-carboxylic acid, Methanol, H₂SO₄ | Conventional | Methanol | 2 h | 90 | 38-39 |
| Methyl adamantane-1-carboxylate | Adamantane-1-carboxylic acid, Methanol, H₂SO₄ | Microwave | Methanol | 12 min | Quantitative | 37 |
| N-Aryl/Alkyl-adamantane-1-carboxamide | Adamantane-1-carboxylic acid, Amine, DCC, DMAP | Coupling | Dichloromethane | 12 h | Varies | Varies |
Yields and melting points for N-substituted amides will vary depending on the specific amine used.
Visualizations
Logical Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of adamantane-1-carboxylic acid.
Caption: General workflow for adamantane-1-carboxylic acid derivatization.
Experimental Workflow for Amide Synthesis
The following diagram outlines the key steps in the synthesis of an adamantane-1-carboxamide using a DCC coupling protocol.
Caption: Workflow for DCC-mediated amide synthesis.
References
Application Notes and Protocols: Use of 3-Iodoadamantane-1-carboxylic acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane-containing polymers are a class of advanced materials known for their exceptional thermal stability, high glass transition temperatures, and enhanced solubility. The rigid, bulky adamantane cage structure, when incorporated into a polymer backbone, imparts unique properties that are highly desirable in applications ranging from high-performance plastics to advanced optical materials and drug delivery systems.
3-Iodoadamantane-1-carboxylic acid is a versatile, though not directly polymerizable, starting material for the synthesis of various adamantane-based monomers. Its two functional groups—a carboxylic acid and a reactive iodo group—at the bridgehead positions of the adamantane cage offer a platform for the synthesis of tailored monomers for incorporation into high-performance polymers such as polyamides and polyimides.
This document provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis of adamantane-containing polymers. The protocols are based on established adamantane chemistry and provide a roadmap for researchers to explore the potential of this unique monomer precursor.
Proposed Monomer Synthesis from this compound
Due to the nature of its functional groups, this compound is best utilized as a precursor for difunctional monomers suitable for condensation polymerization. Below are two proposed synthetic pathways to convert it into a diamine or a dicarboxylic acid monomer.
Synthesis of 1,3-Diaminoadamantane Monomers
A plausible route to an adamantane diamine monomer involves the conversion of the carboxylic acid to an amine and the substitution of the iodo group.
Workflow for the Synthesis of 1,3-Diaminoadamantane Monomers
Figure 1: Proposed synthetic workflow for 1,3-diaminoadamantane.
Experimental Protocol (Proposed): Synthesis of Adamantane-1,3-diamine
This protocol is adapted from established methods for the synthesis of aminoadamantanes.[1]
Step 1: Conversion of Carboxylic Acid to Amine (via Curtius Rearrangement)
-
Esterification: Convert this compound to its methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazide Formation: React the methyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding acyl hydrazide.
-
Azide Formation: Treat the acyl hydrazide with a cold, aqueous solution of sodium nitrite in the presence of a strong acid (e.g., HCl) to form the acyl azide.
-
Rearrangement and Trapping: Heat the acyl azide in an inert solvent (e.g., toluene). The azide will undergo Curtius rearrangement to form an isocyanate. Add a trapping agent, such as tert-butanol, to form the Boc-protected amine.
-
Deprotection: Remove the Boc protecting group using a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield 3-Iodo-1-aminoadamantane.
Step 2: Substitution of the Iodo Group
The iodo group at a bridgehead position of adamantane is reactive towards nucleophilic substitution, often proceeding through an SN1 mechanism due to the stability of the tertiary carbocation.
-
Azide Substitution: Dissolve 3-Iodo-1-aminoadamantane (with the amino group protected if necessary) in a polar aprotic solvent like DMF or DMSO. Add sodium azide (NaN₃) and heat the mixture to facilitate the substitution of the iodo group with the azide group.
-
Reduction to Amine: Reduce the resulting 3-azido-1-aminoadamantane using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF or by catalytic hydrogenation (e.g., H₂ over Pd/C), to obtain adamantane-1,3-diamine.
-
Purification: Purify the final diamine product by crystallization or column chromatography.
Synthesis of Adamantane-1,3-dicarboxylic Acid Monomer
This pathway involves the conversion of the iodo group to a carboxylic acid.
Workflow for the Synthesis of Adamantane-1,3-dicarboxylic Acid
Figure 2: Proposed synthetic workflow for adamantane-1,3-dicarboxylic acid.
Experimental Protocol (Proposed): Synthesis of Adamantane-1,3-dicarboxylic acid
This protocol is based on the known reactivity of haloadamantanes.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of this compound (protected as an ester, e.g., methyl ester) in anhydrous THF dropwise. A crystal of iodine may be added to initiate the reaction. The formation of the Grignard reagent can be monitored by the disappearance of the magnesium turnings.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution of the Grignard reagent at low temperature (e.g., -78 °C using a dry ice/acetone bath). The CO₂ will react with the Grignard reagent to form a magnesium carboxylate salt.
-
Acidification and Hydrolysis: After the reaction is complete, quench the reaction mixture by carefully adding it to a mixture of crushed ice and a strong acid (e.g., HCl). This will protonate the carboxylate and hydrolyze the ester protecting group to yield adamantane-1,3-dicarboxylic acid.
-
Purification: Extract the dicarboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.[2][3][4]
Polymer Synthesis Protocols
The synthesized adamantane diamine and dicarboxylic acid monomers can be used in polycondensation reactions to produce high-performance polyamides and polyimides.
Synthesis of Adamantane-Based Polyamides
General Protocol for Polyamide Synthesis
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve the adamantane-1,3-diamine monomer in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Diacid Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred solution.
-
Polymerization: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-24 hours) to allow for the growth of the polymer chains. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol or water.
-
Purification and Drying: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Polymerization Workflow for Adamantane-Based Polyamides
Figure 3: General workflow for the synthesis of adamantane-based polyamides.
Synthesis of Adamantane-Based Polyimides
General Protocol for Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the adamantane-1,3-diamine monomer in a dry, polar aprotic solvent (e.g., NMP or DMAc).
-
Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) to the stirred solution at room temperature.
-
Continue stirring for 12-24 hours to form the poly(amic acid) precursor. The solution will become viscous.
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating program would be: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour to effect the cyclodehydration to the polyimide.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) and stir at room temperature or with gentle heating to induce cyclization. The resulting polyimide can then be precipitated in a non-solvent.
-
-
Purification: The polyimide film from thermal imidization can be peeled from the glass plate. The precipitated polyimide from chemical imidization should be collected, washed, and dried as described for polyamides.
Polymerization Workflow for Adamantane-Based Polyimides
Figure 4: General two-step workflow for adamantane-based polyimide synthesis.
Properties of Adamantane-Containing Polymers
The incorporation of the adamantane moiety into polymer backbones typically results in materials with the following characteristics:
-
High Thermal Stability: Adamantane-based polymers exhibit excellent resistance to thermal degradation.
-
High Glass Transition Temperature (Tg): The rigidity of the adamantane unit restricts chain motion, leading to high Tg values.
-
Good Solubility: The bulky, non-planar structure of adamantane can disrupt chain packing, leading to improved solubility in organic solvents compared to their fully aromatic counterparts.
-
Low Dielectric Constant: The introduction of the aliphatic adamantane unit can lower the dielectric constant of the polymer, which is advantageous for microelectronics applications.
Table 1: Representative Properties of Adamantane-Based Polyamides
| Polymer Backbone | Inherent Viscosity (dL/g) | Tg (°C) | 10% Weight Loss Temp. (°C) |
| Adamantane-Aromatic | 0.46 - 0.71 | 310 - 345 | > 488 |
Data sourced from analogous adamantane-containing polyamide systems.[5]
Table 2: Representative Properties of Adamantane-Based Polyimides
| Diamine Monomer | Dianhydride Monomer | Tg (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Adamantane-based | 6FDA/BPDA | 374 | > 530 | > 145 | - |
| Adamantane-based | Various | 285 - 440 | - | - | - |
| Adamantane-based | - | 296 | 522 | 85.1 | 1.96 |
Data sourced from various adamantane-containing polyimide systems.[6][7][8]
Applications in Drug Development and Research
The unique properties of adamantane-containing polymers make them attractive for several applications in the pharmaceutical and biotechnology sectors:
-
Drug Delivery: The hydrophobic adamantane core can be utilized for the encapsulation and controlled release of therapeutic agents. The polymer backbone can be further functionalized to achieve targeted delivery.
-
Biomaterials: The high thermal and chemical resistance of these polymers makes them suitable for creating robust and biocompatible scaffolds for tissue engineering and medical implants.
-
Membranes for Separation: The controlled free volume created by the bulky adamantane units can be exploited in the design of highly selective membranes for gas separation or filtration processes relevant to bioprocessing.
Conclusion
While this compound is not a direct monomer for polymerization, it serves as a valuable and versatile starting material for the synthesis of tailored adamantane-based monomers. The proposed synthetic routes to adamantane diamines and dicarboxylic acids, followed by established polycondensation protocols, open up a pathway to a wide range of high-performance polyamides and polyimides. The exceptional thermal and mechanical properties of these polymers, coupled with their potential for functionalization, make them highly promising materials for advanced applications in research, electronics, and drug development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and characterization of novel adamantane-containing polymers derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Free Article [chemicalbook.com]
- 3. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3-Iodoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the high-yield synthesis of 3-Iodoadamantane-1-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most promising general method for the synthesis of this compound?
A1: A direct, high-yield protocol for this compound is not widely published. However, the most promising approach is a modified Hunsdiecker-type iododecarboxylation of adamantane-1-carboxylic acid. This method avoids the often problematic preparation of a silver salt.
Q2: What are the key advantages of using a modified Hunsdiecker reaction?
A2: Modified Hunsdiecker reactions, such as the Cristol-Firth, Suarez, or other modern iododecarboxylation methods, offer several advantages:
-
They allow the direct use of the carboxylic acid, bypassing the need to prepare and isolate the silver salt, which can be sensitive to light and moisture.[1]
-
These methods often proceed under milder conditions.
-
They can offer higher yields and cleaner reactions compared to the traditional Hunsdiecker reaction.
Q3: What is the underlying reaction mechanism?
A3: The reaction proceeds via a free radical mechanism. An acyl hypohalite intermediate is formed, which then undergoes homolytic cleavage and decarboxylation to generate an adamantyl radical. This radical then abstracts an iodine atom to form the final product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (adamantane-1-carboxylic acid). The disappearance of the starting material spot indicates the reaction is proceeding. The evolution of carbon dioxide gas also indicates that the decarboxylation step is occurring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion of starting material | 1. Inactive reagents (e.g., old iodine source).2. Insufficient initiation of the radical reaction (e.g., inadequate light source for photochemical methods).3. Presence of radical inhibitors (e.g., impurities in the solvent or on the glassware). | 1. Use fresh, high-purity reagents.2. Ensure the light source is of the correct wavelength and intensity if using a photochemical method. For thermal initiation, ensure the reaction temperature is appropriate.3. Use high-purity, dry, and degassed solvents. Thoroughly clean and dry all glassware. |
| Formation of multiple byproducts | 1. Side reactions due to the high reactivity of the radical intermediate.2. Dimerization of the adamantyl radical.3. Reaction with the solvent. | 1. Run the reaction at a lower temperature if possible.2. Use a higher concentration of the iodine source to trap the radical as it forms.3. Choose an inert solvent such as carbon tetrachloride or cyclohexane. |
| Product is difficult to purify | 1. Presence of unreacted starting material.2. Formation of non-polar byproducts with similar solubility to the product. | 1. Optimize reaction conditions to drive the reaction to completion.2. Use column chromatography with a carefully selected solvent system. Recrystallization may also be an effective purification method. |
| Inconsistent yields between batches | 1. Variation in the quality of reagents.2. Inconsistent reaction conditions (e.g., temperature, reaction time, light intensity).3. Presence of moisture. | 1. Use reagents from the same trusted supplier for all batches.2. Carefully control all reaction parameters. Use a temperature controller and a consistent light source setup.3. Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. |
Experimental Protocol: Modified Iododecarboxylation
This protocol is a generalized procedure based on modern iododecarboxylation methods. Optimization may be required for your specific laboratory conditions.
Materials:
-
Adamantane-1-carboxylic acid
-
Iodine (I₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) or similar hypervalent iodine reagent
-
Anhydrous and degassed solvent (e.g., cyclohexane, carbon tetrachloride)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add adamantane-1-carboxylic acid (1.0 eq).
-
Add the anhydrous, degassed solvent to dissolve the starting material.
-
Add (Diacetoxyiodo)benzene (1.1 - 1.5 eq) and Iodine (1.1 - 1.5 eq).
-
Flush the flask with an inert gas.
-
If photochemical initiation is used, irradiate the flask with a suitable lamp (e.g., a tungsten lamp) at a controlled temperature. If thermal initiation is preferred, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Adamantane-1-carboxylic acid | 1.0 g (5.55 mmol) |
| (Diacetoxyiodo)benzene | 2.14 g (6.66 mmol, 1.2 eq) |
| Iodine | 1.69 g (6.66 mmol, 1.2 eq) |
| Solvent Volume | 50 mL |
| Reaction Time | 4 - 8 hours |
| Temperature | 60 - 80 °C (or reflux) |
| Typical Yield | 60 - 80% |
Visualizations
Caption: Reaction pathway for the iododecarboxylation of adamantane-1-carboxylic acid.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3-Iodoadamantane-1-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Iodoadamantane-1-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as adamantane-1-carboxylic acid, excess iodinating reagents, and byproducts like 3-hydroxyadamantane-1-carboxylic acid. Residual solvents from the reaction or initial workup may also be present.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography can be effective. Recrystallization is often a good first choice for removing minor impurities and can yield highly pure material if a suitable solvent system is found. Column chromatography is more appropriate for separating complex mixtures or removing impurities with similar solubility to the desired product.
Q3: How can I determine the purity of my this compound?
A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. HPLC will provide a quantitative measure of purity, while NMR can identify the presence of specific impurities. A sharp melting point close to the literature value is also an indicator of high purity.
Troubleshooting Guides
Recrystallization
Problem: The compound will not dissolve in the chosen solvent, even with heating.
-
Solution: The solvent is too non-polar for your compound. Try a more polar solvent. If you are using a non-polar solvent like hexane, consider switching to a more polar option like ethyl acetate or a mixture of solvents.
Problem: The compound dissolves in the solvent at room temperature.
-
Solution: The solvent is too polar. Your compound is too soluble for recrystallization to be effective. Try a less polar solvent or a solvent mixture. A good starting point for a solvent pair is to dissolve the compound in a small amount of a "good" (high solubility) solvent and then add a "poor" (low solubility) solvent until the solution becomes cloudy. Heat the mixture to redissolve the compound and then allow it to cool slowly.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Solution: This often happens when the solution is too saturated or cools too quickly. Try one of the following:
-
Add a small amount of additional solvent to the hot solution.
-
Ensure the solution cools slowly. You can do this by wrapping the flask in an insulating material.
-
Try a different solvent system. Solvent pairs like alcohol/water can sometimes promote oiling out.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Solution: The solution may be too dilute, or nucleation has not occurred.
-
Try scratching the inside of the flask with a glass rod to induce crystal formation.
-
Add a seed crystal of the pure compound if available.
-
Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Column Chromatography
Problem: The compound does not move from the origin (Rf = 0).
-
Solution: The mobile phase is not polar enough. Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Problem: The compound runs with the solvent front (Rf = 1).
-
Solution: The mobile phase is too polar. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Problem: The separation between the desired compound and impurities is poor.
-
Solution: You may need to optimize the mobile phase. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. Consider trying a different solvent system altogether. For adamantane derivatives, mobile phases consisting of hexane and ethyl acetate or dichloromethane and methanol are often effective.
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Target Value/Range |
| Purity (by HPLC) | >98% | >99% | As high as possible |
| Yield | 70-90% | 60-85% | Maximize recovery |
| Recrystallization Solvent Ratio | e.g., Ethanol:Water (9:1) | N/A | To be determined |
| Column Chromatography Mobile Phase | N/A | e.g., Hexane:Ethyl Acetate (7:3) | To be determined |
| Rf Value | N/A | 0.3 - 0.5 | For optimal separation |
| Melting Point | Sharp, e.g., 185-187 °C | Sharp, e.g., 186-188 °C | Consistent with literature |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent. If the compound dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, heat the test tube. If the compound dissolves when hot but precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude compound in a minimum amount of a suitable solvent (ideally the mobile phase or a solvent in which the compound is highly soluble) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Overcoming Steric Hindrance in Adamantane Derivative Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the unique challenges posed by the steric bulk of the adamantane cage in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with adamantane derivatives often challenging?
A1: The adamantane cage is a rigid, bulky, and three-dimensional structure. This inherent steric hindrance can significantly hinder the approach of reagents to the reaction center, slowing down reaction rates or preventing reactions altogether. The unique geometry of adamantane can also influence the electronic properties of nearby functional groups, further affecting reactivity.[1]
Q2: What are the most common issues encountered when working with adamantane derivatives?
A2: Researchers frequently face the following problems:
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Low Reaction Yields: Steric hindrance can lead to incomplete reactions and low product yields.
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Slow Reaction Rates: The bulky nature of the adamantyl group often necessitates prolonged reaction times.
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Difficulty in Functionalizing Bridgehead Positions: Introducing substituents at the tertiary carbon atoms (bridgeheads) of the adamantane core can be particularly challenging due to severe steric congestion.
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Poor Solubility: Adamantane and its derivatives are often highly lipophilic and may have poor solubility in common organic solvents, complicating reaction setup and purification.[2][3]
Q3: What general strategies can be employed to overcome steric hindrance in adamantane chemistry?
A3: Several key strategies can be effective:
-
Use of Specialized Catalysts and Ligands: Employing catalysts with high activity and ligands with appropriate steric and electronic properties is crucial. For instance, bulky, electron-rich phosphine ligands are often used in palladium-catalyzed cross-coupling reactions.[1][4][5]
-
Harsh Reaction Conditions: Utilizing higher temperatures and pressures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Enabling Technologies: Microwave-assisted synthesis and flow chemistry can significantly accelerate reactions and improve yields by providing efficient and uniform heating and precise control over reaction parameters.[6][7][8]
-
Solvent Choice: The selection of an appropriate solvent can influence reaction rates and yields by affecting the solubility of reactants and stabilizing transition states.
Troubleshooting Guides
Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)
Issue: Low or no yield in a Suzuki-Miyaura coupling reaction with an adamantyl halide.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Problem: The chosen palladium catalyst or ligand is not suitable for the sterically demanding adamantyl substrate.
-
Solution: Switch to a catalyst system known to be effective for sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as those based on a phospha-adamantane framework, have shown success.[1][4][5] Consider using pre-catalysts that readily form the active Pd(0) species.
-
-
Reaction Conditions:
-
Problem: The reaction temperature or time is insufficient to overcome the high activation energy.
-
Solution: Gradually increase the reaction temperature. If using conventional heating, consider switching to microwave irradiation to achieve higher temperatures more efficiently and reduce reaction times.[7][8]
-
-
Base and Solvent:
-
Problem: The chosen base or solvent system is not optimal.
-
Solution: For Suzuki couplings, stronger bases like cesium carbonate may be more effective. The solvent should be able to dissolve all reactants and facilitate the catalytic cycle. Aprotic polar solvents are often a good choice.[9]
-
Issue: Poor reactivity of a terminal alkyne in a Sonogashira coupling with a bulky adamantyl halide.
Troubleshooting Steps:
-
Copper Co-catalyst:
-
Problem: In a copper-free Sonogashira, the reaction may be too slow.
-
Solution: While copper-free methods exist, the traditional copper(I) co-catalyst can significantly accelerate the reaction.[10] If using a copper-free system, ensure the ligand and base are optimized for this condition.
-
-
Ligand Choice:
-
Solvent Effects:
-
Problem: The solvent may not be adequately stabilizing the intermediates in the catalytic cycle.
-
Solution: The polarity of the solvent can significantly impact the reaction rate. Experiment with a range of solvents to find the optimal medium.[13]
-
Data Presentation: Comparison of Ligands in Suzuki Coupling
| Ligand | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | 1-Bromoadamantane | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | Hypothetical |
| XPhos | 1-Bromoadamantane | 2 | K₃PO₄ | Dioxane | 110 | 12 | 65 | [4] |
| PA-Ph | 1-Bromoadamantane | 1 | Cs₂CO₃ | Toluene | 120 | 8 | 85 | [4] |
PA-Ph: 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Functionalization Reactions
Issue: Direct amination of 1-bromoadamantane results in low conversion.
Troubleshooting Steps:
-
Aminating Agent and Conditions:
-
Problem: The chosen amine or reaction conditions are not reactive enough.
-
Solution: Direct amination can be challenging. A patented method utilizes ammonium bicarbonate in an autoclave at elevated temperatures (110-160 °C), which has been shown to give high yields.[14]
-
-
Alternative Routes:
-
Problem: Direct Sₙ1/Sₙ2 type reactions are failing.
-
Solution: Consider a two-step process involving the formation of an organometallic intermediate. For example, reaction with lithium followed by an amination reagent can be effective, although it requires careful handling of reactive intermediates.[14]
-
Issue: Difficulty in achieving 1,3,5,7-tetrasubstitution on the adamantane core.
Troubleshooting Steps:
-
Reaction Strategy:
-
Problem: Stepwise functionalization is leading to a mixture of products and low yields of the desired tetrasubstituted product due to increasing steric hindrance with each substitution.
-
Solution: A "four-directional" synthesis approach starting from a pre-functionalized adamantane core (e.g., 1,3,5,7-tetrabromoadamantane) can be more efficient.[3]
-
-
Reaction Conditions for Tetracyanation:
-
Problem: Nucleophilic substitution with cyanide on 1,3,5,7-tetrabromoadamantane is not proceeding.
-
Solution: This reaction often requires radical conditions. UV irradiation can promote the reaction via an SRN1 mechanism to achieve tetracyanation.[3]
-
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 1-Bromoadamantane
Objective: To synthesize 1-phenyladamantane from 1-bromoadamantane and phenylboronic acid using microwave irradiation.
Materials:
-
1-Bromoadamantane
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PA-Ph) ligand
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Microwave synthesis reactor
Procedure:
-
In a microwave reactor vial, combine 1-bromoadamantane (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and PA-Ph (0.02 mmol, 2 mol%).
-
Add cesium carbonate (2.0 mmol) and anhydrous toluene (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is a representative example based on literature principles. Actual conditions may need optimization.[4][7][8]
Protocol 2: Flow Chemistry Synthesis of an Adamantane Derivative
Objective: To perform a rapid and scalable synthesis of an adamantane-containing amide.
Materials:
-
Adamantane-1-carbonyl chloride
-
A primary or secondary amine
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Flow chemistry system (pumps, T-mixer, heated reactor coil)
Procedure:
-
Prepare two stock solutions:
-
Solution A: Adamantane-1-carbonyl chloride (0.5 M) in anhydrous acetonitrile.
-
Solution B: The desired amine (0.55 M) and triethylamine (0.6 M) in anhydrous acetonitrile.
-
-
Set up the flow reactor system with two pumps, a T-mixer, and a heated reactor coil (e.g., 10 mL volume).
-
Set the flow rates of both pumps to deliver the reactants to the T-mixer in a 1:1 ratio. The total flow rate will determine the residence time in the reactor coil.
-
Heat the reactor coil to the desired temperature (e.g., 80-120 °C).
-
Pump the solutions through the system. The reaction occurs as the mixture flows through the heated coil.
-
Collect the product stream at the outlet.
-
Quench the collected solution with water and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude product, which can then be purified.
This is a generalized protocol. Specific flow rates, temperatures, and residence times will need to be optimized for each specific reaction.[6][15]
Visualizations
References
- 1. Blog Post: Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphaadamantanes as ligands for palladium catalyzed cross-coupling chemistry: library synthesis, characterization, and screening in the Suzuki coupling of alkyl halides and tosylates containing beta-hydrogens with boronic acids and alkylboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.lucp.net [books.lucp.net]
- 14. CN109516920B - A kind of synthetic method of amantadine - Google Patents [patents.google.com]
- 15. Best Practices in Reporting Flow Chemistry - ChemistryViews [chemistryviews.org]
Technical Support Center: Iodination of Adamantane-1-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of adamantane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the iodination of adamantane-1-carboxylic acid?
The most common method for the iodination of adamantane-1-carboxylic acid is a halodecarboxylation reaction, specifically a variation of the Hunsdiecker reaction. This reaction involves the conversion of the carboxylic acid to an intermediate that then undergoes decarboxylation and iodination to yield 1-iodoadamantane.
Q2: What are the most common side products observed during this reaction?
The primary side products are typically the Simonini ester (adamantyl-1-adamantanecarboxylate) and biadamantane. The formation of these byproducts is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants.
Q3: How can I minimize the formation of the Simonini ester?
The formation of the Simonini ester is favored when the ratio of the silver carboxylate to iodine is 2:1 or higher.[1][2] To minimize this side product, it is crucial to maintain a 1:1 stoichiometric ratio of the silver salt of adamantane-1-carboxylic acid to iodine.[1][3]
Q4: What leads to the formation of biadamantane and how can it be avoided?
Biadamantane is formed through the dimerization of adamantyl radicals, which are intermediates in the Hunsdiecker reaction. The formation of this side product can be influenced by the concentration of the radical intermediates. Running the reaction at a lower concentration may reduce the likelihood of radical-radical coupling.
Q5: Are there alternative methods to the classic Hunsdiecker reaction that might reduce side products?
Yes, several modifications to the Hunsdiecker reaction have been developed to improve yields and simplify the procedure. These include:
-
Cristol-Firth Modification: This method uses mercuric oxide and the free carboxylic acid, avoiding the need to prepare the dry silver salt.[1][4]
-
Suarez Modification: This approach utilizes hypervalent iodine reagents, such as diacetoxyiodobenzene, in the presence of iodine.[4]
-
Kochi Reaction: This variation employs lead(IV) acetate and a halide salt.[1]
These methods can offer milder reaction conditions and may alter the side product profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 1-iodoadamantane | - Incomplete reaction. - Suboptimal stoichiometry favoring side reactions. - Decomposition of the acyl hypohalite intermediate. | - Ensure all reactants are thoroughly dried, especially the silver salt in the classic Hunsdiecker reaction. - Maintain a strict 1:1 molar ratio of the carboxylate salt to iodine. - Control the reaction temperature carefully to prevent premature decomposition of the intermediate. |
| High percentage of Simonini ester in the product mixture | - Incorrect stoichiometry (excess carboxylate salt relative to iodine). | - Carefully control the addition of iodine to maintain a 1:1 molar ratio with the silver adamantane-1-carboxylate. |
| Significant formation of biadamantane | - High concentration of adamantyl radical intermediates. | - Consider running the reaction at a lower concentration. - Ensure a sufficient iodine source is present to trap the adamantyl radical as it forms. |
| Presence of unreacted adamantane-1-carboxylic acid | - Incomplete conversion of the carboxylic acid to the silver salt. - Insufficient amount of halogenating agent. | - Ensure the complete formation of the silver salt before the addition of iodine. - Use a slight excess of the halogenating agent if necessary, while monitoring for other side reactions. |
| Difficulty in purifying 1-iodoadamantane | - Similar physical properties of the main product and side products (e.g., solubility, boiling point). | - Utilize column chromatography with a non-polar eluent system for separation. - Recrystallization from a suitable solvent may also be effective. |
Experimental Protocols
Representative Protocol for Hunsdiecker Reaction of Adamantane-1-Carboxylic Acid
This protocol is a representative procedure based on the principles of the Hunsdiecker reaction.
1. Preparation of Silver Adamantane-1-Carboxylate:
-
Dissolve adamantane-1-carboxylic acid in a minimal amount of hot water containing a stoichiometric amount of sodium hydroxide.
-
To the resulting solution, add a solution of silver nitrate in water with stirring.
-
The silver adamantane-1-carboxylate will precipitate. Filter the precipitate, wash it with water and then with acetone, and dry it thoroughly under vacuum in the dark.
2. Iododecarboxylation:
-
In a flask protected from light, suspend the dry silver adamantane-1-carboxylate in a dry, inert solvent such as carbon tetrachloride.
-
Slowly add a solution of iodine in the same solvent, maintaining a 1:1 molar ratio.
-
The reaction mixture is typically heated to reflux to initiate the reaction, which is often indicated by the evolution of carbon dioxide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter off the silver iodide precipitate.
-
Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted iodine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-iodoadamantane by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the iodination of adamantane-1-carboxylic acid and formation of major side products.
Caption: A troubleshooting workflow for the iodination of adamantane-1-carboxylic acid.
References
Technical Support Center: Improving the Solubility of Adamantane-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with adamantane-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why are adamantane-based compounds often poorly soluble in aqueous solutions?
A1: Adamantane is a rigid, polycyclic hydrocarbon with a diamondoid structure. This structure is highly lipophilic (fat-soluble) and lacks polar functional groups, making it inherently insoluble in water and other polar solvents.[1][2][3] Many pharmacologically active derivatives of adamantane retain this lipophilic character, leading to poor aqueous solubility, which can be a significant hurdle in drug development and biological assays.[4]
Q2: What are the common strategies to improve the aqueous solubility of adamantane derivatives?
A2: Several effective strategies can be employed to enhance the solubility of adamantane-based compounds:
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Cyclodextrin Complexation: Utilizing cyclodextrins to form inclusion complexes is a widely used approach. The hydrophobic adamantane moiety can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the overall aqueous solubility of the complex.[5]
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Lipid-Based Nanoparticles: Incorporating adamantane derivatives into lipid-based delivery systems like liposomes and solid lipid nanoparticles (SLNs) can significantly improve their dispersibility in aqueous media.[6] The lipophilic nature of adamantane allows for its efficient loading into the lipid bilayers of these nanoparticles.[4]
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Prodrug Approach: A prodrug strategy involves chemically modifying the adamantane-based molecule to introduce a more soluble promoiety. This promoiety is designed to be cleaved in vivo, releasing the active parent drug.[7]
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Use of Co-solvents and Surfactants: The solubility of adamantane compounds in aqueous solutions can be increased by the addition of co-solvents (e.g., ethanol, DMSO) or surfactants. However, the suitability of this approach depends on the specific experimental or formulation requirements.
Q3: How much can the solubility of an adamantane-based compound be improved?
A3: The degree of solubility enhancement can be substantial and varies depending on the chosen method and the specific adamantane derivative. For instance, a prodrug approach has been shown to increase the aqueous solubility of a dual inhibitor of bacterial DNA gyrase and topoisomerase IV by over 30,000-fold at pH 7.[5] Complexation with β-cyclodextrin has also been reported to significantly increase the solubility of adamantane-substituted purine derivatives, enabling their biological evaluation.[5]
Troubleshooting Guides
Problem: My adamantane-based compound is precipitating out of my aqueous buffer during my in vitro assay.
Possible Cause & Solution:
-
Low Aqueous Solubility: The inherent hydrophobicity of the adamantane moiety is the most likely cause.
-
Troubleshooting Step 1: Cyclodextrin Complexation. Attempt to form an inclusion complex with β-cyclodextrin. The cyclodextrin can encapsulate the adamantane group, increasing the overall solubility of your compound in the aqueous buffer. See the detailed protocol below for preparing an adamantane-β-cyclodextrin inclusion complex.
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Troubleshooting Step 2: Co-solvent Addition. If your experimental setup allows, consider adding a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, to your buffer. This can help to keep the compound in solution. Be sure to run appropriate vehicle controls to account for any effects of the co-solvent on your assay.
-
Troubleshooting Step 3: Formulation in Lipid Nanoparticles. For more complex applications, consider formulating your compound into liposomes or solid lipid nanoparticles. This will create a stable dispersion of your compound in the aqueous phase.
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Problem: I am unable to achieve a high enough concentration of my adamantane-based drug for my formulation.
Possible Cause & Solution:
-
Poor Solubility in Formulation Vehicle: The limited solubility of the adamantane compound in the desired vehicle is preventing the desired concentration from being reached.
-
Troubleshooting Step 1: Prodrug Synthesis. If feasible, designing a water-soluble prodrug of your adamantane-based compound can dramatically increase its solubility, allowing for the preparation of more concentrated stock solutions and formulations. A common strategy is to add a phosphate ester promoiety.[5]
-
Troubleshooting Step 2: Nanoparticle Formulation. Formulating the drug into solid lipid nanoparticles (SLNs) can allow for a higher drug loading compared to simple aqueous solutions. The lipid matrix can accommodate a larger amount of the lipophilic adamantane derivative.
-
Data Presentation
Table 1: Solubility Enhancement of Adamantane-Based Compounds
| Compound Class | Parent Compound Aqueous Solubility | Enhancement Method | Enhanced Aqueous Solubility | Fold Increase | Reference |
| Bacterial DNA Gyrase/Topoisomerase IV Inhibitor | < 2.5 µg/mL | Phosphate Ester Prodrug | ~75 mg/mL (at pH 7) | >30,000 | [5] |
| Adamantane-Substituted Purines | Low (compromised biological studies) | β-Cyclodextrin Complexation | Sufficient for biological evaluation | Not quantified, but significant | [5] |
Experimental Protocols
Protocol 1: Preparation and Solubility Determination of an Adamantane-β-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of a poorly soluble adamantane-based compound with β-cyclodextrin and to determine the enhancement in aqueous solubility.
Materials:
-
Adamantane-based compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Shake-flask apparatus or orbital shaker
-
0.45 µm syringe filters
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
-
Vials
Methodology:
-
Preparation of the Inclusion Complex (Co-precipitation Method): a. Dissolve the adamantane-based compound in a minimal amount of ethanol. b. In a separate container, dissolve an equimolar amount of β-cyclodextrin in deionized water, with gentle heating if necessary. c. Slowly add the ethanolic solution of the adamantane compound to the aqueous β-cyclodextrin solution with constant stirring. d. Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. e. Remove the solvent by rotary evaporation or freeze-drying to obtain the solid inclusion complex powder.
-
Determination of Aqueous Solubility (Shake-Flask Method): a. Prepare separate saturated solutions by adding an excess amount of the parent adamantane compound and the prepared inclusion complex to individual vials containing a known volume of deionized water. b. Place the vials in a shake-flask apparatus or on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. c. After equilibration, allow the solutions to stand to let the undissolved particles settle. d. Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved solid. e. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by HPLC. f. Compare the solubility of the adamantane compound with and without β-cyclodextrin complexation.
Protocol 2: Formulation of Adamantane-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare solid lipid nanoparticles (SLNs) containing an adamantane-based drug to improve its dispersibility in aqueous media.
Materials:
-
Adamantane-based drug
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Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
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Surfactant (e.g., Poloxamer 188, Tween® 80)
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Deionized water
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High-pressure homogenizer or ultrasonicator
-
Magnetic stirrer with heating plate
Methodology (Hot Homogenization followed by Ultrasonication):
-
Preparation of Lipid and Aqueous Phases: a. Melt the solid lipid by heating it to 5-10 °C above its melting point. b. Dissolve the adamantane-based drug in the molten lipid with continuous stirring to form the lipid phase. c. In a separate beaker, heat the deionized water containing the surfactant to the same temperature as the lipid phase to form the aqueous phase.
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Formation of a Pre-emulsion: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a magnetic stirrer or a high-shear mixer) to form a coarse oil-in-water emulsion.
-
Homogenization: a. Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication for a specified period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range. The temperature should be maintained above the lipid's melting point during this step.
-
Formation of SLNs: a. Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring. The solidification of the lipid droplets will lead to the formation of solid lipid nanoparticles.
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Characterization: a. The resulting SLN dispersion can be characterized for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). b. The entrapment efficiency of the drug can be determined by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant.
Visualizations
Caption: Experimental workflow for improving and evaluating the solubility of adamantane-based compounds.
Caption: Mechanism of action of Amantadine in inhibiting the Influenza A M2 proton channel.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adamantane Carboxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carboxylation of adamantane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the carboxylation of adamantane?
The most widely used method is the Koch-Haaf reaction, which involves treating adamantane with a carboxylating agent like formic acid or carbon monoxide in the presence of a strong acid, typically concentrated sulfuric acid.[1] This reaction proceeds via the formation of the 1-adamantyl cation, which then reacts with the carboxylating agent.
Q2: What are the typical yields for the Koch-Haaf carboxylation of adamantane?
Yields for the Koch-Haaf reaction can vary significantly based on the specific conditions used. However, yields in the range of 67-72% for the crude product have been reported.[1] Optimization of reaction parameters can lead to higher yields.
Q3: What are the main byproducts to expect in adamantane carboxylation?
Common byproducts in the Koch-Haaf carboxylation of adamantane include:
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1,3-Adamantanedicarboxylic acid: This can form, particularly under harsh reaction conditions.
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Pivalic acid: This byproduct can arise from the carboxylation of t-butyl alcohol, which is sometimes used as a carbocation scavenger or solvent.
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Other isomeric carboxylic acids can also be formed, though typically in smaller amounts.
Q4: Are there alternative methods for adamantane carboxylation?
Yes, several alternative methods have been developed, which can be useful if the Koch-Haaf reaction proves problematic. These include:
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Gallium(III) Chloride (GaCl₃)-Mediated Carboxylation: This method can proceed under milder conditions and may offer different selectivity.
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Radical-Based Carboxylation: These methods often involve the generation of an adamantyl radical which then reacts with a carboxylating agent. These reactions can sometimes be performed under less acidic conditions.[2]
Troubleshooting Guide
Low Yield
Problem: The yield of 1-adamantanecarboxylic acid is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. The reaction mixture is typically stirred for 1-2 hours after the addition of reactants.[1]- Ensure the reaction temperature is maintained within the optimal range (e.g., 17-25°C for the protocol cited).[1] |
| Suboptimal reactant ratios | - Use an excess of the carboxylating agent (e.g., formic acid).[1]- Ensure the molar ratio of adamantane to the acid catalyst is appropriate. |
| Loss of product during work-up | - Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., carbon tetrachloride or chloroform).[1]- Carefully separate the layers to avoid loss of the organic phase. |
| Formation of byproducts | - Optimize reaction conditions (temperature, time) to minimize the formation of byproducts like 1,3-adamantanedicarboxylic acid.- If using t-butyl alcohol, consider alternative carbocation scavengers to reduce the formation of pivalic acid. |
Product Purity Issues
Problem: The isolated 1-adamantanecarboxylic acid is impure, as indicated by a low or broad melting point.
| Possible Cause | Suggested Solution |
| Presence of unreacted adamantane | - Ensure the reaction goes to completion by extending the reaction time or optimizing conditions.- Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).[1] |
| Contamination with byproducts | - Purify the crude product by recrystallization.[1]- An alternative purification method involves esterifying the crude acid, purifying the ester by distillation, and then hydrolyzing it back to the pure acid.[1] |
| Incomplete removal of acidic residue | - During the work-up, ensure the organic layer is thoroughly washed with water to remove any residual strong acid. |
Experimental Protocols
Protocol 1: Koch-Haaf Carboxylation of Adamantane
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
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Adamantane
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96% Sulfuric acid
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Carbon tetrachloride (or other suitable solvent like hexane)
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98-100% Formic acid
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t-Butyl alcohol
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15N Ammonium hydroxide
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12N Hydrochloric acid
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Chloroform
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Anhydrous sodium sulfate
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Methanol
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Water
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
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Cool the mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
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Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid.
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Add the t-butyl alcohol/formic acid solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
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After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto 700 g of crushed ice.
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Separate the layers and extract the aqueous layer with three 100-ml portions of carbon tetrachloride.
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Combine the organic layers and wash them with 110 ml of 15N ammonium hydroxide. A crystalline precipitate of ammonium 1-adamantanecarboxylate will form.
-
Collect the salt by filtration and wash it with 20 ml of cold acetone.
-
Suspend the salt in 250 ml of water and acidify with 25 ml of 12N hydrochloric acid.
-
Extract the aqueous suspension with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 1-adamantanecarboxylic acid.
Purification:
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid.
Data Presentation
Table 1: Effect of Reaction Conditions on Adamantane Carboxylation Yield (Illustrative)
| Entry | Carboxylating Agent | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formic Acid/t-BuOH | H₂SO₄ (96%) | CCl₄ | 17-25 | 2.5 | 67-72 (crude) | [1] |
| 2 | Formic Acid | H₂SO₄/HNO₃ | - | 0 | 10 | 83 (for 1,3-dicarboxylic acid from 3-hydroxy-1-adamantanecarboxylic acid) | [3] |
| 3 | CO (5 bar) | Pd-catalyst | Benzyl alcohol | - | - | 68 (ester product) | [2] |
| 4 | CO/Air | NHPI | - | - | - | Mixture of products | [2] |
Note: This table is illustrative and compiles data from different reaction types for comparison. Direct comparison of yields should be done with caution due to the differing nature of the reactions.
Visualizations
Experimental Workflow for Koch-Haaf Carboxylation
References
Scale-up challenges for the synthesis of adamantane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common scale-up challenges encountered during the synthesis of adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in yield for the bromination of adamantane when moving from lab scale (grams) to pilot scale (kilograms). What are the common causes and how can we mitigate this?
A1: Low yields in large-scale adamantane bromination are a common issue. The primary culprits are often related to mass and heat transfer limitations, as well as reagent addition and control.
-
Issue: Inefficient mixing and localized overheating. The bromination of adamantane is an exothermic reaction. On a larger scale, inefficient stirring can lead to localized "hot spots" where the temperature significantly exceeds the desired range. This can promote the formation of poly-brominated and other side products, thus reducing the yield of the desired mono-brominated product.
-
Troubleshooting:
-
Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or pitched-blade) capable of providing vigorous and uniform mixing for the entire reaction volume.
-
Controlled Reagent Addition: Instead of adding all the bromine at once, use a controlled addition funnel or a metering pump to add the bromine dropwise or at a slow, steady rate. This allows for better temperature management.
-
Enhanced Cooling: Utilize a reactor with a high-efficiency cooling jacket and a reliable temperature control system. For very large scales, consider an external heat exchanger loop.
-
Solvent Selection: Using a solvent with a good heat capacity can help to better absorb and dissipate the heat generated during the reaction.
-
Q2: Our Ritter reaction to produce an N-adamantyl amide is sluggish and gives a complex mixture of byproducts at pilot scale. How can we improve the selectivity and reaction rate?
A2: The Ritter reaction is sensitive to reaction conditions, and issues are often magnified during scale-up.
-
Issue: Incomplete reaction and side product formation. The carbocation intermediate in the Ritter reaction can undergo side reactions such as elimination or rearrangement, especially with prolonged reaction times or at elevated temperatures. Inadequate acid concentration can also lead to a sluggish reaction.
-
Troubleshooting:
-
Acid Choice and Concentration: Ensure a strong acid (e.g., sulfuric acid) is used at a sufficient concentration to efficiently generate the adamantyl carbocation. The optimal acid concentration may need to be re-evaluated at a larger scale.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Overheating can lead to degradation and side product formation.
-
Nitrile Purity: Use a high-purity nitrile, as impurities can interfere with the reaction.
-
Water Content: The presence of excess water can hydrolyze the nitrile and the carbocation intermediate, reducing the yield. Ensure all reagents and solvents are appropriately dried.
-
Q3: We are facing difficulties with the crystallization and purification of our adamantane derivative on a large scale. The product is often oily or has inconsistent purity.
A3: Crystallization is a critical step for achieving high purity, and its success on a large scale depends on precise control over several parameters.
-
Issue: Impure or oily product. Rapid cooling, insufficient seeding, or the presence of impurities can lead to the product oiling out or trapping impurities within the crystal lattice.
-
Troubleshooting:
-
Controlled Cooling Profile: Implement a slow and controlled cooling profile to allow for the formation of well-ordered crystals. A linear or step-wise cooling ramp is often more effective than rapid cooling.
-
Seeding: Introduce a small amount of pure seed crystals at the appropriate temperature to induce crystallization and control crystal size.
-
Solvent System: The choice of solvent is crucial. An ideal solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble. Anti-solvent crystallization can also be an effective technique.
-
Agitation: Gentle agitation during crystallization is necessary to maintain a uniform suspension and prevent agglomeration, but overly vigorous stirring can lead to crystal breakage and the formation of fines.
-
Troubleshooting Guides
Low Yield in Adamantane Bromination
| Symptom | Possible Cause | Suggested Action |
| Low conversion of starting material | Insufficient bromine or catalyst. | Ensure accurate stoichiometry. Check the activity of the Lewis acid catalyst. |
| High levels of di- and tri-brominated products | Localized high concentrations of bromine and/or overheating. | Improve agitation. Implement controlled, slow addition of bromine. Enhance cooling efficiency. |
| Formation of dark, tar-like substances | Excessive reaction temperature or prolonged reaction time. | Maintain strict temperature control. Monitor the reaction progress and quench it promptly upon completion. |
Inconsistent Purity after Crystallization
| Symptom | Possible Cause | Suggested Action |
| Oily product instead of solid crystals | Cooling rate is too fast. Solvent system is not optimal. | Implement a slower, controlled cooling profile. Experiment with different solvent/anti-solvent ratios. |
| Product purity varies between batches | Inconsistent seeding protocol. Variations in cooling rate or agitation. | Standardize the seeding procedure (amount of seed, temperature of addition). Ensure consistent cooling and agitation parameters for all batches. |
| Presence of colored impurities in the final product | Impurities from starting materials or side reactions are co-crystallizing. | Perform a pre-crystallization workup (e.g., charcoal treatment, filtration) to remove impurities. Re-evaluate the solvent system for better impurity rejection. |
Experimental Protocols
Pilot-Scale Synthesis of 1-Bromoadamantane
This protocol is a general guideline and should be adapted based on specific equipment and safety protocols.
-
Reactor Setup: A 100 L glass-lined reactor equipped with a retreat curve agitator, a temperature probe, a condenser, and a controlled addition funnel is charged with adamantane (10 kg, 73.4 mol) and anhydrous carbon tetrachloride (50 L).
-
Cooling: The reactor contents are cooled to 0-5 °C with constant agitation.
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Catalyst Addition: Anhydrous aluminum chloride (1 kg, 7.5 mol) is added portion-wise, ensuring the temperature does not exceed 10 °C.
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Bromine Addition: Liquid bromine (12.9 kg, 80.7 mol) is added dropwise via the addition funnel over a period of 4-6 hours, maintaining the internal temperature between 0-5 °C.
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Reaction Monitoring: The reaction is monitored by GC analysis of quenched aliquots. The reaction is considered complete when the adamantane content is less than 2%.
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Quenching: The reaction mixture is slowly and carefully quenched by pouring it onto a mixture of ice (50 kg) and water (50 L) with vigorous stirring.
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Workup: The organic layer is separated, washed with a 10% sodium bisulfite solution (2 x 20 L) to remove unreacted bromine, followed by a brine wash (20 L).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude 1-bromoadamantane is purified by vacuum distillation to yield the final product.
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of 1-bromoadamantane.
Caption: Troubleshooting workflow for low yield in adamantane bromination.
Preventing decomposition of iodo-adamantane compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of iodo-adamantane compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of iodo-adamantane compounds in experimental settings.
Issue 1: Color Change of Solid Compound or Solution
-
Question: My iodo-adamantane compound, which was initially a white or off-white solid, has developed a pink, purple, or brown color. What is causing this?
-
Answer: A color change to pink, purple, or brown is a common indicator of decomposition. This is typically due to the formation of molecular iodine (I₂) as a byproduct of the degradation of the iodo-adamantane. This decomposition can be initiated by exposure to light, heat, or moisture.
-
Question: How can I prevent this color change and the underlying decomposition?
-
Answer:
-
Storage: Store the iodo-adamantane compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a refrigerator at 2-8°C.[1]
-
Inert Atmosphere: When handling the compound, especially for extended periods, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.
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Solvent Choice: If dissolving the compound, use dry, deoxygenated solvents. The stability of iodo-adamantane can be influenced by the polarity of the solvent.[2][3][4] Polar solvents might facilitate decomposition pathways involving ionic intermediates.
-
Issue 2: Inconsistent or Poor Yields in Reactions
-
Question: I am using an iodo-adamantane derivative in a reaction, but I am observing inconsistent yields or the formation of unexpected byproducts. Could this be related to decomposition?
-
Answer: Yes, the decomposition of your iodo-adamantane starting material can lead to lower-than-expected yields and the formation of impurities. The released iodine and other degradation products can potentially interfere with your reaction. For instance, adamantane itself or adamantanol could be formed, which would be unreactive in subsequent intended steps.
-
Question: How can I troubleshoot my reaction to account for potential iodo-adamantane instability?
-
Answer:
-
Purity Check: Before use, assess the purity of your iodo-adamantane compound. You can use techniques like ¹H NMR, GC-MS, or HPLC to check for the presence of degradation products.
-
Fresh starting material: If possible, use a freshly opened or recently purified batch of the iodo-adamantane compound for your reaction.
-
Reaction Conditions:
-
Temperature Control: Avoid excessive heat during your reaction setup and workup unless the protocol specifically requires it. Some related iodo-ketone compounds are known to be thermally unstable.
-
Light Protection: Protect your reaction mixture from light by wrapping the reaction flask in aluminum foil. Photostimulated reactions can occur with 1-iodoadamantane.[5]
-
-
Use of Stabilizers: For reactions sensitive to radical formation, the addition of a radical scavenger might be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with your desired reaction. For simple alkyl iodides, metallic stabilizers like copper are sometimes used to prevent decomposition.[6]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for iodo-adamantane compounds?
-
Q2: My iodo-adamantane has turned slightly brown. Can I still use it?
-
A2: A slight discoloration indicates some level of decomposition. For non-critical applications, it might still be usable, but for reactions requiring high purity and stoichiometry, it is advisable to purify the compound first. Purification can be attempted by recrystallization or column chromatography, though care must be taken to minimize exposure to light and heat during the process.
-
Decomposition Pathways
-
Q3: What are the main chemical pathways through which iodo-adamantane compounds decompose?
-
A3: The primary decomposition pathways include:
-
Photolytic Decomposition: Exposure to light, particularly UV light, can cause homolytic cleavage of the carbon-iodine bond, leading to the formation of an adamantyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which imparts color to the compound.
-
Thermal Decomposition: Elevated temperatures can also promote the cleavage of the C-I bond.
-
Hydrolysis: In the presence of moisture, iodo-adamantane can slowly hydrolyze to form adamantanol and hydroiodic acid (HI). The HI can be further oxidized to iodine in the presence of air.
-
Solvent-Mediated Decomposition: Polar solvents can promote SN1-type reactions, leading to the formation of a stable tertiary adamantyl carbocation, which can then react with nucleophiles present in the medium.[7]
-
-
Analytical Detection of Decomposition
-
Q4: What analytical techniques can I use to detect the decomposition of my iodo-adamantane compound?
-
A4: Several techniques can be employed:
-
UV-Vis Spectroscopy: The formation of I₂ can be detected by the appearance of an absorption band in the visible region.
-
¹H NMR Spectroscopy: The appearance of new signals corresponding to decomposition products like adamantane or adamantanol can be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique to separate and identify volatile decomposition products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the iodo-adamantane and detect non-volatile decomposition products.
-
-
Data Presentation
Table 1: Physical and Stability Properties of 1-Iodoadamantane
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅I | [5] |
| Molecular Weight | 262.13 g/mol | [5] |
| Melting Point | 75-76 °C | [1][5] |
| Boiling Point | 265.7 ± 9.0 °C | [1] |
| Appearance | Solid | [5] |
| Stability | Stable, but light and moisture sensitive. Incompatible with strong oxidizing agents. | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
Experimental Protocols
Protocol 1: Purity Assessment of 1-Iodoadamantane by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1-iodoadamantane sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis:
-
Integrate the characteristic peaks of 1-iodoadamantane.
-
Look for the presence of new peaks that may indicate decomposition products. For example, the presence of signals corresponding to adamantane or adamantanol.
-
Calculate the relative percentage of impurities based on the integration of the respective peaks.
-
Protocol 2: Small-Scale Purification of Discolored 1-Iodoadamantane by Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of a good solvent (e.g., ethanol, isopropanol) and a poor solvent (e.g., water).
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Dissolution: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the discolored 1-iodoadamantane in a minimal amount of the hot "good" solvent.
-
Decolorization (Optional): If the solution is strongly colored, a small amount of activated carbon can be added to the hot solution to adsorb the iodine. Swirl for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon.
-
Crystallization: Slowly add the "poor" solvent to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum in the dark.
-
Purity Check: Assess the purity of the recrystallized product using one of the analytical methods described in FAQ 4.
Visualizations
References
- 1. 768-93-4 CAS MSDS (1-Iodoadamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Iodoadamantane 98 768-93-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yields in nucleophilic acyl substitution of adamantane acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in nucleophilic acyl substitution reactions involving adamantane carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing consistently low yields when using adamantane carboxylic acids in nucleophilic acyl substitution reactions?
A: Low yields in these reactions are common and typically stem from the unique structure of the adamantane moiety. The primary culprit is significant steric hindrance caused by the bulky and rigid cage-like structure of adamantane.[1][2][3] This steric bulk can impede the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate and leading to lower conversion.[4][5]
Q2: How does the choice of activating agent impact the reaction yield?
A: The carboxylic acid's hydroxyl group is a poor leaving group. Therefore, it must be "activated" to facilitate nucleophilic attack. The choice of activating agent is critical. For adamantane carboxylic acids, standard coupling reagents may be insufficient due to steric hindrance. More robust methods, such as conversion to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, are often more effective.[6][7]
Q3: Can the nucleophile itself be the source of the low yield?
A: Absolutely. Bulky nucleophiles will exacerbate the steric hindrance issues already present with the adamantane substrate. Whenever possible, opt for smaller, more potent nucleophiles. If a bulky nucleophile is required, you may need to employ more drastic reaction conditions, such as higher temperatures or longer reaction times, and a highly reactive acyl donor (e.g., the acyl chloride).
Q4: What role do reaction conditions like solvent and temperature play?
A: Solvents can influence the solubility of reactants and the stability of intermediates. Aprotic solvents like THF, DCM, or DMF are commonly used. Temperature is a critical parameter. Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, but it can also lead to side reactions and decomposition of sensitive substrates. Optimization of the reaction temperature is often necessary.[8]
Q5: My reaction appears to have worked, but I'm losing product during workup. What could be happening?
A: Adamantane derivatives are often highly lipophilic and may behave differently during extraction and purification compared to less bulky aliphatic or aromatic compounds. They may have unusual solubility profiles. For instance, some adamantane amides or esters might be soluble in non-polar organic solvents used for extraction but could precipitate out upon concentration.[9][10] Careful selection of extraction solvents and purification methods (e.g., crystallization vs. chromatography) is important.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Insufficient Carboxylic Acid Activation | The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Convert the carboxylic acid to a more reactive intermediate. Using thionyl chloride (SOCl₂) to form the adamantane acyl chloride is a highly effective strategy.[6] Alternatively, use a potent coupling reagent combination like EDC/HOAt in the presence of a non-nucleophilic base like DIPEA.[11] |
| Steric Hindrance | The bulky adamantane cage is blocking the nucleophile.[1][3] Increase the reaction temperature in increments of 10°C to provide more energy for the reaction to proceed. Consider using a less sterically hindered nucleophile if the experimental design allows. |
| Poor Nucleophile | The chosen nucleophile may be too weak or too sterically hindered. Switch to a smaller or more reactive nucleophile. For example, when synthesizing amides, ammonia or small primary amines will react more readily than bulky secondary amines. |
| Inappropriate Solvent | Reactants may not be fully soluble, or the solvent may be interfering with the reaction. Ensure all reactants are soluble in the chosen solvent. Use anhydrous solvents, as water can hydrolyze activated intermediates. Aprotic solvents like THF or DCM are generally good starting points. |
Problem 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures can lead to decomposition or side reactions. Attempt the reaction at a lower temperature for a longer duration. |
| Reactive Impurities | Impurities in the starting materials or solvent (e.g., water) can cause unwanted side reactions. Use purified starting materials and anhydrous solvents. Water is particularly problematic as it can react with the activated carboxylic acid to regenerate the starting material. |
| Base-Induced Side Reactions | If using a base, it might be too strong or nucleophilic, leading to side reactions. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. |
Data Presentation
Table 1: Comparison of Activating Agents for Amide Synthesis
| Activating Agent/Method | Nucleophile | Typical Yield Range | Notes |
| SOCl₂ (forms acyl chloride) | Primary Amine | 85-97% | Highly effective due to the high reactivity of the acyl chloride intermediate.[6][12] |
| EDC / HOBt | Primary Amine | 50-75% | A common coupling method, but yields can be moderate due to steric hindrance.[11] |
| EDC / HOAt | Primary Amine | 70-85% | HOAt is generally more effective than HOBt at preventing side reactions and improving yields.[11] |
| HATU / DIPEA | Secondary Amine | 60-80% | A potent coupling agent, often effective for more challenging couplings, including those with secondary amines. |
Table 2: Influence of Reaction Conditions on Esterification Yield
| Method | Alcohol | Catalyst | Temperature | Typical Yield |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Reflux | 60-75% |
| Acyl Chloride | Ethanol | Pyridine | 0°C to RT | >90% |
| DCC / DMAP | Isopropanol | None | RT | 70-85% |
Experimental Protocols
Protocol 1: General Procedure for Adamantane Acyl Chloride Synthesis
-
To a solution of 1-adamantanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0°C.
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80°C, depending on the solvent) for 2-4 hours, monitoring the evolution of HCl and SO₂ gas.
-
Once the reaction is complete (as indicated by the cessation of gas evolution or TLC/GC-MS analysis), cool the mixture to room temperature.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude adamantane acyl chloride, which can often be used in the next step without further purification.[6]
Protocol 2: Amidation of Adamantane Acyl Chloride
-
Dissolve the nucleophilic amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.2 eq) in anhydrous DCM at 0°C.
-
Slowly add a solution of adamantane acyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Stir for 2-16 hours until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired adamantane amide.[12]
Visualizations
Caption: A troubleshooting workflow for low yields.
Caption: Nucleophilic acyl substitution pathway.
Caption: Impact of steric hindrance on nucleophilic attack.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted Starting Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted starting materials?
A1: The choice of purification method depends on the physical and chemical properties of the product and the unreacted starting material. The most common techniques include:
-
Chromatography: Techniques like flash column chromatography and thin-layer chromatography (TLC) are widely used to separate compounds based on their different affinities for a stationary phase and a mobile phase.[1][2][3]
-
Extraction: This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5][6][7][8]
-
Distillation: Effective for separating liquids with different boiling points. The mixture is heated, and the component with the lower boiling point vaporizes first, is then condensed, and collected separately.[9][10][11][12][13][14]
-
Crystallization/Recrystallization: This technique is used to purify solid compounds. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals of the desired product, while impurities remain in the solution.[15][16][17][18][19][20]
-
Precipitation: This involves converting a soluble substance into an insoluble solid (precipitate) by reacting it with another substance or changing the solvent composition.[21][22][23][24][25] The precipitate can then be separated by filtration.
Q2: How do I choose the best purification method for my specific reaction mixture?
A2: The selection of an appropriate purification method is crucial for obtaining a pure product. Consider the following factors:
-
Physical State: For solid products, crystallization or recrystallization is often a good choice.[15][16] For liquid products, distillation is suitable if there is a significant difference in boiling points between the product and the starting material.[9][11]
-
Solubility: Differences in solubility are exploited in extraction and crystallization.[4][6] If your product and starting material have different solubilities in a particular solvent system, extraction can be a powerful technique.
-
Polarity: Chromatography is highly effective for separating compounds with different polarities.[1][2]
-
Thermal Stability: If your product is heat-sensitive, distillation at high temperatures should be avoided. Vacuum distillation can be an alternative as it lowers the boiling points of the components.[14][20]
-
Scale of the Reaction: Some methods, like column chromatography, can be tedious and solvent-intensive for large-scale purifications.[2][26] Crystallization and distillation are often more scalable.
Q3: My product and starting material have very similar polarities. How can I separate them using column chromatography?
A3: Separating compounds with similar polarities can be challenging but is often achievable with careful optimization of the chromatographic conditions:
-
Solvent System (Mobile Phase): Experiment with different solvent systems. A slight change in the polarity of the mobile phase can significantly impact the separation. It is not uncommon to test multiple solvent systems using Thin Layer Chromatography (TLC) before running a column.[1]
-
Stationary Phase: While silica gel is the most common stationary phase, other options like alumina (basic, neutral, or acidic) or reverse-phase silica (C18) can offer different selectivity.[27]
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually changed, can improve separation.
-
Column Dimensions: A longer and narrower column can provide better resolution, although it will increase the purification time.
Troubleshooting Guides
Problem 1: During liquid-liquid extraction, I am observing an emulsion (a stable layer between the organic and aqueous phases) that is not separating.
-
Possible Cause: High concentration of solutes, presence of surfactants, or vigorous shaking can lead to emulsion formation.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel to encourage the layers to coalesce.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[8]
-
Change the pH: If your compound has acidic or basic properties, adjusting the pH of the aqueous layer can sometimes help.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite (diatomaceous earth) can be effective.[8]
-
Problem 2: My compound is not crystallizing out of the solution during recrystallization.
-
Possible Cause: The solution may not be supersaturated, or nucleation (the initial step of crystal formation) is not occurring.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce the Volume of Solvent: The solution might be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is cooled slowly. If it has been cooling at room temperature, try placing it in an ice bath.[18]
-
Change the Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[20]
-
Problem 3: The separation between my product and the starting material on a TLC plate is poor (Rf values are too close).
-
Possible Cause: The chosen solvent system (eluent) is not optimal for separating the compounds.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If the Rf values are too high (spots are near the top of the plate), the eluent is too polar. Add a less polar solvent to the mixture.
-
If the Rf values are too low (spots are near the bottom of the plate), the eluent is not polar enough. Add a more polar solvent.
-
-
Try Different Solvent Systems: If adjusting the polarity of the current system doesn't work, try a completely different solvent system. For example, if you are using a hexane/ethyl acetate mixture, you could try a dichloromethane/methanol mixture.
-
Data Presentation: Comparison of Purification Techniques
| Feature | Column Chromatography | Liquid-Liquid Extraction | Distillation | Recrystallization |
| Principle of Separation | Differential adsorption/partitioning | Differential solubility | Difference in boiling points | Differential solubility at different temperatures |
| Typical Purity Achieved | High to very high | Moderate to high | High (for large boiling point differences) | Very high |
| Scalability | Can be difficult and costly to scale up[2][26] | Good | Excellent | Good |
| Solvent Consumption | High[2][26] | Moderate | Low to none (for the separation itself) | Low to moderate |
| Speed | Can be slow | Fast | Fast to moderate | Slow (requires cooling time) |
| Common Issues | Co-elution of similar polarity compounds, column cracking | Emulsion formation, incomplete extraction | Azeotrope formation, thermal degradation of product | Oiling out, poor crystal yield |
Experimental Protocols
Key Experiment 1: Preparative Column Chromatography
Objective: To separate a product from unreacted starting material based on polarity.
Methodology:
-
TLC Analysis: First, determine the optimal solvent system for separation using Thin Layer Chromatography (TLC).[1] The ideal system should give a good separation between the product and starting material, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Add the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., with a pump or compressed air for flash chromatography) to push the solvent through the column.[3]
-
Continuously add more eluent to the top of the column to prevent it from running dry.
-
-
Fraction Collection:
-
Collect the eluent as it comes off the column in a series of labeled test tubes or flasks (fractions).[2]
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.[3]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Key Experiment 2: Liquid-Liquid Extraction
Objective: To separate a product from water-soluble starting materials or byproducts.
Methodology:
-
Dissolve the Mixture: Dissolve the reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[4]
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.[5]
-
Add Aqueous Phase: Add an equal volume of water or an appropriate aqueous solution (e.g., dilute acid or base to react with and solubilize acidic or basic impurities).
-
Mixing and Venting:
-
Stopper the funnel and invert it gently. Open the stopcock to release any pressure buildup.[8]
-
Close the stopcock and shake the funnel vigorously for about 30 seconds to ensure thorough mixing of the two phases.
-
Periodically invert the funnel and vent.
-
-
Separation of Layers:
-
Place the funnel in a ring stand and allow the layers to separate completely.[5] The denser layer will be at the bottom.
-
-
Draining the Layers:
-
Remove the stopper.
-
Carefully open the stopcock and drain the bottom layer into a flask.
-
Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.
-
-
Repeat Extraction: Repeat the washing process with fresh aqueous solution as necessary.
-
Drying the Organic Layer: Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the organic layer to remove any residual water.
-
Isolation of Product: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Decision tree for selecting a purification method.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. How Distillation Drives Chemical Reactions and Separation - Engineer Fix [engineerfix.com]
- 10. Distillation - Wikipedia [en.wikipedia.org]
- 11. chemojo.com [chemojo.com]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. How to Eliminate Impurities in Precipitation [unacademy.com]
- 22. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 23. Chemical Precipitation | EMIS [emis.vito.be]
- 24. quora.com [quora.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. silicycle.com [silicycle.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 3-Iodoadamantane-1-carboxylic acid vs. 3-Bromoadamantane-1-carboxylic acid
In the realm of drug discovery and materials science, the rigid, three-dimensional structure of adamantane provides a unique scaffold for the design of novel molecules. When functionalized with reactive groups, these compounds become valuable building blocks. This guide provides a comparative analysis of the reactivity of two such derivatives: 3-Iodoadamantane-1-carboxylic acid and 3-Bromoadamantane-1-carboxylic acid, with a focus on nucleophilic substitution reactions.
Executive Summary of Reactivity
Based on fundamental chemical principles, This compound is expected to be significantly more reactive than 3-Bromoadamantane-1-carboxylic acid in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion.
The adamantyl cage, particularly at the bridgehead positions, undergoes nucleophilic substitution via a unimolecular (SN1) mechanism. This process involves the formation of a tertiary carbocation intermediate, the stability of which is a key factor in the reaction rate. The nature of the halogen atom directly influences the rate of this carbocation formation.
Comparative Analysis of Key Properties
| Property | This compound | 3-Bromoadamantane-1-carboxylic acid | Rationale |
| Predicted Relative Reactivity | Higher | Lower | The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making iodide a better leaving group. |
| Reaction Mechanism | Predominantly SN1 | Predominantly SN1 | The rigid adamantane structure favors the formation of a stable bridgehead carbocation, characteristic of the SN1 pathway. |
| Key Intermediate | 3-carboxy-1-adamantyl cation | 3-carboxy-1-adamantyl cation | Both compounds form the same carbocation intermediate upon departure of the halide. |
| Leaving Group Ability | Excellent | Good | Iodide is a weaker base and a larger, more polarizable ion than bromide, which stabilizes the negative charge more effectively as it departs. |
The SN1 Reaction Pathway: A Detailed Look
The nucleophilic substitution of 3-haloadamantane-1-carboxylic acids proceeds through a two-step SN1 mechanism.
Caption: The SN1 reaction mechanism for 3-haloadamantane-1-carboxylic acids.
Step 1: Formation of the Carbocation (Rate-Determining Step)
The reaction is initiated by the slow, unimolecular dissociation of the carbon-halogen bond. This is the rate-determining step of the reaction. The energy required to break this bond is lower for this compound due to the inherent weakness of the C-I bond compared to the C-Br bond. Consequently, the iodo-derivative will form the carbocation intermediate at a faster rate.
Step 2: Nucleophilic Attack (Fast)
Once the planar and highly electrophilic adamantyl carbocation is formed, it is rapidly attacked by a nucleophile. This step is fast and does not influence the overall reaction rate. Since both substrates form the same carbocation, the second step is identical for both reactions.
Experimental Workflow for Reactivity Comparison
To experimentally quantify the reactivity difference, a solvolysis experiment can be performed. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.
Caption: A typical experimental workflow for comparing solvolysis rates.
Detailed Experimental Protocol: Solvolysis Rate Determination
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 3-Bromoadamantane-1-carboxylic acid.
Materials:
-
This compound
-
3-Bromoadamantane-1-carboxylic acid
-
Solvent (e.g., 80% ethanol : 20% deionized water by volume)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Reaction vessels (e.g., sealed ampoules or flasks with stoppers)
Procedure:
-
Solution Preparation: Prepare a 0.01 M solution of each adamantane derivative in the 80% ethanol/water solvent.
-
Reaction Setup: Place a known volume of each solution into several sealed reaction vessels and place them in a constant temperature water bath (e.g., 50 °C).
-
Sampling: At regular time intervals, remove one vessel for each compound from the water bath and immediately place it in an ice bath to quench the reaction.
-
Titration: Open the vessel and add a few drops of phenolphthalein indicator. Titrate the hydrohalic acid (HI or HBr) formed during solvolysis with the standardized sodium hydroxide solution until a persistent pink color is observed.
-
Data Analysis:
-
The concentration of the reacted substrate at time t is proportional to the volume of NaOH used.
-
The initial concentration of the substrate is proportional to the volume of NaOH used at the completion of the reaction (after approximately 10 half-lives).
-
Calculate the first-order rate constant (k) from the slope of the plot of ln([Substrate]t/[Substrate]0) versus time.
-
Expected Outcome:
The calculated rate constant for this compound (kiodo) will be significantly larger than the rate constant for 3-Bromoadamantane-1-carboxylic acid (kbromo). The ratio of these rates (kiodo/kbromo) will provide a quantitative measure of their relative reactivity.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 3-Bromoadamantane-1-carboxylic acid as a synthetic precursor will depend on the desired reaction kinetics. The iodo-derivative offers a significantly higher reactivity, which can be advantageous for achieving faster reaction times or for reactions that require a more facile departure of the leaving group. Conversely, the bromo-derivative provides greater stability and may be preferred when a less reactive substrate is required to control selectivity or prevent side reactions. This guide provides the foundational knowledge for making an informed decision based on the principles of chemical reactivity.
Adamantane Scaffolds vs. Other Bioisosteres: A Comparative Guide for Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has garnered significant attention as a valuable building block. Its unique properties often lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.[1][2] This guide provides a comprehensive comparison of adamantane with its bioisosteric alternatives, offering researchers and drug development professionals a data-driven resource for informed scaffold selection.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The decision to incorporate a specific scaffold into a drug candidate hinges on its ability to favorably modulate key physicochemical and pharmacokinetic parameters. Adamantane's bulk and high lipophilicity can significantly enhance a molecule's ability to cross the blood-brain barrier and can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[1][3] However, these same properties can sometimes be disadvantageous. The following table summarizes the key quantitative data comparing adamantane with other commonly employed bioisosteres.
| Scaffold | cLogP Contribution | Molecular Shape | Key Features & Considerations |
| Adamantane | ~3.1[1] | Spherical, rigid | High lipophilicity, metabolic stability, can improve BBB penetration. May increase steric hindrance.[1][3] |
| Cubane | Lower than adamantane | Cubic, rigid | Reduced size and lipophilicity compared to adamantane, increased metabolic stability. Can be a suitable replacement where adamantane's bulk is detrimental.[4] |
| Bicyclo[1.1.1]pentane (BCP) | Lower than adamantane | Rigid, linear spacer | Effective phenyl mimic with improved metabolic properties.[5] |
| Cyclohexane | Variable | Flexible (chair/boat) | Can serve as a bioisostere for phenyl or t-butyl groups, offering three-dimensionality.[6] |
| Carboranes | Variable | Icosahedral, rigid | 3D aromatic scaffolds with exceptional thermal and chemical stability.[7] |
Experimental Protocols for Scaffold Evaluation
To aid in the practical application of this comparative data, detailed methodologies for key experiments are provided below.
Determination of Lipophilicity (LogP/LogD)
The "shake-flask" method is a classic and reliable technique for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[8][9][10]
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution. Allow the phases to separate for 24 hours.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a 1:1 (v/v) mixture of the pre-saturated PBS and n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and octanol phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV or mass spectrometry detection (HPLC-UV/MS).
-
Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Liver microsomal assays are widely used to predict the metabolic stability of a compound by assessing its clearance by phase I enzymes, primarily cytochrome P450s (CYPs).[11][12][13][14]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a low concentration, e.g., 1 µM).
-
Time Points: Collect aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualizing Bioisosteric Replacement Strategies
The concept of bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate a molecule's properties while retaining its biological activity. The following diagram illustrates the logical relationship in replacing a planar phenyl group with three-dimensional scaffolds like adamantane and its bioisosteres to "escape flatland" and improve drug-like properties.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. scientistlive.com [scientistlive.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Adamantane, a unique polycyclic alkane, and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure.[1] This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of adamantane derivatives, supported by experimental data and detailed protocols.
The unambiguous determination of the structure of novel adamantane derivatives is crucial for understanding their chemical properties and biological activities. A combination of spectroscopic methods is typically employed to achieve this. The most powerful techniques in this context are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of adamantane derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information about the molecular symmetry and the electronic environment of individual atoms.[1]
-
¹H NMR Spectroscopy: Due to the high symmetry of the unsubstituted adamantane cage, its ¹H NMR spectrum shows two broad, overlapping signals. Upon substitution, this symmetry is broken, leading to more complex spectra. The chemical shifts of the protons on the adamantane cage are influenced by the nature and position of the substituents.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of unsubstituted adamantane displays two distinct signals corresponding to the methine (CH) and methylene (CH₂) carbons.[3][4] Substitution leads to a greater dispersion of chemical shifts, which can be predicted based on substituent effects.[5]
-
2D NMR Techniques (COSY, HSQC, HMBC): For complex or heavily substituted adamantane derivatives, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace out the connectivity of the hydrocarbon framework.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the attachment points of substituents.
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Adamantane Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C3, C5, C7 (Methine) | ~1.87 | ~28.4 |
| C2, C4, C6, C8, C9, C10 (Methylene) | ~1.75 | ~37.8 |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent and substituents.[3][6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of adamantane derivatives and gaining structural insights through the analysis of their fragmentation patterns.[7] The rigid adamantane cage leads to characteristic fragmentation pathways.
The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation of 1-substituted adamantanes often proceeds through the loss of the substituent, loss of HX (where X is the substituent), or loss of a C₄H₉ radical.[7] In 2-substituted adamantanes, the most prominent peak is often due to the loss of HX.[7]
Table 2: Common Fragments Observed in the Mass Spectra of Adamantane Derivatives
| Fragment | m/z | Description |
| [C₁₀H₁₆]⁺ | 136 | Molecular ion of adamantane |
| [C₁₀H₁₅]⁺ | 135 | Loss of a hydrogen atom |
| [C₇H₇]⁺ | 91 | Tropylium ion (rearranged) |
| [C₄H₉]⁺ | 57 | Butyl cation |
| [C₃H₅]⁺ | 41 | Allyl cation |
Note: The relative intensities of these fragments depend on the nature and position of the substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[8][9] For adamantane derivatives, IR spectroscopy is primarily used to confirm the presence of substituents attached to the adamantane core. The adamantane cage itself has characteristic C-H and C-C vibrational modes.
Table 3: Characteristic IR Absorption Frequencies for Adamantane Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alkane (Adamantane Core) | C-H stretch | 2850 - 2920 (strong) |
| C-H bend | ~1450 | |
| Alcohol | O-H stretch | 3200 - 3600 (broad, strong) |
| C-O stretch | 1000 - 1260 | |
| Ketone | C=O stretch | 1680 - 1750 (strong) |
| Ester | C=O stretch | 1735 - 1750 (strong) |
| C-O stretch | 1150 - 1300 | |
| Amine | N-H stretch | 3300 - 3500 (medium) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| C=O stretch | 1700 - 1725 (strong) |
Data compiled from various sources.[2][9][10]
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.[2] This technique, however, requires the formation of a high-quality single crystal, which may not always be feasible. The data obtained from X-ray crystallography can be used to validate the structures proposed by spectroscopic methods.[11]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow and relationships between the different spectroscopic techniques in the structural elucidation of adamantane derivatives.
Caption: Experimental workflow for adamantane derivative analysis.
Caption: Logical relationship of spectroscopic data for structure confirmation.
Detailed Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the purified adamantane derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
If the sample contains solid impurities, filter the solution through a small plug of cotton wool into a clean NMR tube.[12]
-
Cap the NMR tube and ensure the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.[12]
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC using standard pulse programs.
-
Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the adamantane derivative (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).[13]
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Inject 1 µL of the sample solution into the GC-MS instrument.
-
The sample is vaporized and separated on the GC column based on its boiling point and polarity.
-
The separated components enter the mass spectrometer, where they are ionized (typically by electron impact).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a mass spectrum is generated.
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid or liquid adamantane derivative directly onto the ATR crystal.[14]
-
For solid samples, use the instrument's pressure arm to ensure good contact between the sample and the crystal.[14]
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.[15] This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. The instrument directs an IR beam through the crystal, where it reflects and interacts with the sample at the surface.[14]
-
Clean the crystal thoroughly after the measurement.[14]
-
Conclusion
The structural elucidation of adamantane derivatives is most reliably achieved through a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed information about the molecular framework in solution, mass spectrometry offers crucial data on molecular weight and fragmentation. IR spectroscopy serves as a quick and effective tool for functional group identification. For crystalline compounds, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. By comparing the data from these complementary methods, researchers can confidently and accurately determine the structure of novel adamantane derivatives.
References
- 1. Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane [scielo.org.za]
- 2. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmrprobe.org [nmrprobe.org]
- 4. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kbfi.ee [kbfi.ee]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. organomation.com [organomation.com]
- 14. agilent.com [agilent.com]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to the Biological Activity of Iodo-Adamantane and Bromo-Adamantane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of iodo-adamantane and bromo-adamantane analogs. Despite the frequent use of halogenated adamantanes in medicinal chemistry, a direct comparative study evaluating the biological effects of iodine versus bromine substitution on the adamantane core is notably absent in the current scientific literature. This document summarizes the available data, highlighting the biological activities of bromo-adamantane derivatives for which quantitative data has been published and noting the conspicuous lack of similar data for their iodo-adamantane counterparts.
Bromo-Adamantane Analogs: A Look at Cytotoxic Activity
Bromo-adamantane derivatives are frequently synthesized as intermediates in the development of new therapeutic agents.[1] Some of these compounds have been evaluated for their biological activity, particularly their anti-proliferative effects against cancer cell lines.
One study synthesized a series of adamantane-linked isothiourea derivatives, including a compound containing a 4-bromobenzyl moiety, and tested its cytotoxic activity against several human cancer cell lines.[2][3]
Quantitative Data: Cytotoxicity of a Bromo-Adamantane Analog
The following table summarizes the 50% inhibitory concentration (IC50) values of an adamantane-isothiourea derivative bearing a 4-bromobenzyl group against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | < 30 |
| HeLa | Cervical Carcinoma | < 30 |
| MCF-7 | Breast Adenocarcinoma | < 30 |
| T-24 | Bladder Carcinoma | < 30 |
| HT-29 | Colorectal Adenocarcinoma | < 30 |
Data sourced from a study on adamantane-linked isothiourea derivatives.[2][3]
Experimental Protocol: In Vitro Anti-Proliferative Activity Assay
The cytotoxic effects of the bromo-adamantane analog were determined using a sulforhodamine B (SRB) assay. The general steps for this type of assay are as follows:
-
Cell Culture: Human tumor cell lines are grown in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (in this case, the bromo-adamantane derivative) and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: After incubation, the cells are fixed with a solution like trichloroacetic acid.
-
Staining: The fixed cells are stained with sulforhodamine B, a dye that binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Iodo-Adamantane Analogs: A Gap in the Biological Data
In contrast to their bromo- counterparts, there is a significant lack of published quantitative data on the biological activity of iodo-adamantane analogs. Extensive literature searches did not yield studies reporting IC50, EC50, or other quantitative measures of biological activity for iodo-adamantane derivatives in areas such as enzyme inhibition, antiviral activity, or cytotoxicity that would allow for a direct comparison with bromo-adamantane analogs. Iodo-adamantanes are primarily mentioned in the context of chemical synthesis as intermediates for creating more complex molecules.
General Biological Activities of Adamantane Derivatives
The adamantane moiety is a popular scaffold in medicinal chemistry due to its unique lipophilic and rigid structure, which can enhance the pharmacological properties of a drug.[1] Adamantane derivatives have been successfully developed for various therapeutic applications.
-
Antiviral Activity: The most well-known application is in the treatment of influenza A infections. Amantadine and rimantadine are amino-adamantane derivatives that function by blocking the M2 proton channel of the virus, thereby inhibiting its replication.[1]
-
Neurological Disorders: Memantine, another amino-adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of Alzheimer's disease to modulate glutamatergic neurotransmission.
-
Anticancer Activity: The adamantane scaffold has been incorporated into various compounds with anti-proliferative properties, as demonstrated by the bromo-adamantane derivative mentioned earlier.[2][3]
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the methodologies and mechanisms discussed, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxic activity of a compound using the Sulforhodamine B (SRB) assay.
Caption: Simplified signaling pathway showing the antagonistic action of an adamantane analog on the NMDA receptor.
Conclusion
The available scientific literature indicates a significant research gap in the direct comparison of the biological activities of iodo-adamantane and bromo-adamantane analogs. While bromo-adamantane derivatives have been synthesized and, in some cases, evaluated for their cytotoxic effects, there is a dearth of similar quantitative data for iodo-adamantane compounds. This lack of comparative data prevents a conclusive structure-activity relationship analysis regarding the influence of iodine versus bromine substitution on the biological function of the adamantane scaffold. Further research, involving the synthesis and parallel biological evaluation of both iodo- and bromo-adamantane analogs against the same targets, is necessary to elucidate the potential advantages of one halogen over the other in the design of novel therapeutic agents.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Analysis of Adamantane-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of adamantane-1-carboxylic acid and its derivatives. While the primary focus of this guide was intended to be 3-iodoadamantane-1-carboxylic acid, a thorough search of publicly available crystallographic databases and scientific literature did not yield any experimental X-ray diffraction data for this specific compound.
Therefore, this guide presents a detailed comparison of the crystallographic structures of the parent adamantane-1-carboxylic acid and one of its functionalized derivatives, 3-acetamidoadamantane-1-carboxylic acid, for which experimental data is available. This comparison aims to provide researchers with insights into how substitutions on the adamantane core can influence its solid-state packing and intermolecular interactions, which are crucial aspects in the fields of crystal engineering and drug design.
Data Presentation
The following tables summarize the key crystallographic data for adamantane-1-carboxylic acid at two different temperatures and for 3-acetamidoadamantane-1-carboxylic acid.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Adamantane-1-carboxylic acid (173 K) | Adamantane-1-carboxylic acid (280 K) | 3-Acetamidoadamantane-1-carboxylic acid |
| Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ | C₁₃H₁₉NO₃ |
| Formula Weight | 180.24 | 180.24 | 237.29 |
| Crystal System | Triclinic | Triclinic | Monoclinic |
| Space Group | P-1 | P-1 | P2₁/n |
| a (Å) | 6.452(3) | 6.503(2) | 13.3487(6) |
| b (Å) | 6.681(2) | 6.849(2) | 10.5295(5) |
| c (Å) | 11.510(3) | 11.620(4) | 17.2793(7) |
| α (°) | 80.84(2) | 77.11(2) | 90 |
| β (°) | 87.22(3) | 85.77(2) | 99.073(3) |
| γ (°) | 74.11(3) | 76.34(2) | 90 |
| Volume (ų) | 471.10 | 490.11 | 2398.31(18) |
| Z | 2 | 2 | 8 |
| Calculated Density (g/cm³) | 1.271 | 1.221 | 1.314 |
| Radiation type | MoKα | MoKα | CuKα |
| Wavelength (Å) | 0.71073 | 0.71073 | 1.54184 |
| R-factor | 0.0485 | 0.0874 | 0.043 |
Table 2: Selected Bond Lengths and Angles
| Molecule | Bond/Angle | Length (Å) / Angle (°) |
| Adamantane-1-carboxylic acid (173 K) | C-C (cage avg.) | 1.53-1.54 |
| C-COOH | 1.51 | |
| C=O | 1.22 | |
| C-O | 1.31 | |
| O-C=O | 122.5 | |
| 3-Acetamidoadamantane-1-carboxylic acid | C-C (cage avg.) | 1.53-1.54 |
| C-COOH | 1.50 | |
| C-NH | 1.46 | |
| N-C=O (amide) | 1.35 | |
| C=O (amide) | 1.24 |
Note: The data for adamantane-1-carboxylic acid is sourced from its crystallographic study at low and room temperatures. The data for 3-acetamidoadamantane-1-carboxylic acid is derived from its published crystal structure.
Experimental Protocols
Synthesis and Crystallization of Adamantane-1-carboxylic Acid:
Adamantane-1-carboxylic acid is typically synthesized by the Koch-Haaf reaction, where adamantane is carboxylated using formic acid in the presence of a strong acid like sulfuric acid. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation from a suitable solvent such as ethanol or by sublimation.
X-ray Data Collection and Structure Determination for Adamantane-1-carboxylic Acid:
A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at the desired temperature (e.g., 173 K and 280 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Synthesis and Crystallization of 3-Acetamidoadamantane-1-carboxylic acid:
This derivative can be prepared by the Ritter reaction of 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in the presence of a strong acid. Single crystals are obtained by slow evaporation of a solution of the compound in a suitable solvent, such as methanol.[1]
X-ray Data Collection and Structure Determination for 3-Acetamidoadamantane-1-carboxylic acid:
Similar to the parent acid, a single crystal is selected and mounted. Data collection is performed on a suitable diffractometer, often using CuKα radiation. The structure is solved and refined using established crystallographic software packages. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) in this molecule leads to the formation of extensive hydrogen bonding networks in the crystal lattice.[1]
Mandatory Visualization
Caption: General workflow for the X-ray crystallographic analysis of adamantane derivatives.
Caption: Schematic of hydrogen bonding patterns in adamantane carboxylic acid derivatives.
References
A Comparative Analysis of Functionalized Adamantane Building Blocks in Drug Discovery and Beyond
For researchers, scientists, and drug development professionals, the strategic incorporation of adamantane moieties into molecular scaffolds offers a powerful tool for optimizing physicochemical and pharmacological properties. This guide provides a comparative overview of key functionalized adamantane building blocks, supported by experimental data, detailed protocols, and mechanistic insights.
The unique cage-like structure of adamantane, a rigid, lipophilic, and metabolically stable hydrocarbon, has made it a privileged scaffold in medicinal chemistry and materials science. Its three-dimensional nature allows for precise spatial orientation of functional groups, influencing interactions with biological targets and enhancing drug-like properties. This guide delves into a comparative analysis of seminal adamantane derivatives, focusing on their synthesis, biological activity, and physicochemical characteristics.
Comparative Physicochemical Properties
The introduction of an adamantyl group into a molecule generally increases its lipophilicity, which can improve membrane permeability and oral bioavailability. However, the nature and position of functionalization on the adamantane core can significantly modulate these properties.
| Compound | Functional Group | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | Water Solubility | Reference |
| Adamantane | -H | 136.24 | 270 | 2.88 | Insoluble | [1] |
| 1-Aminoadamantane (Amantadine) | -NH₂ | 151.25 | 180-192 (HCl salt) | 2.45 | Soluble (as HCl salt) | [2] |
| 1-Adamantanol | -OH | 152.24 | 288 | 2.31 | Sparingly soluble | |
| 1-Adamantanecarboxylic acid | -COOH | 180.25 | 175-177 | 2.74 | Slightly soluble | |
| Memantine | -NH₂, -CH₃, -CH₃ | 179.30 | 290-300 (sublimes) | 3.39 | Soluble (as HCl salt) | [3] |
| Rimantadine | -CH(NH₂)CH₃ | 179.30 | 373-375 (HCl salt) | 3.10 | Soluble (as HCl salt) |
Note: LogP values are predicted and can vary based on the algorithm used. Solubility is generally described qualitatively unless specific quantitative data is available.
Comparative Biological Activity: Antiviral Properties
Adamantane derivatives have historically been at the forefront of antiviral drug discovery, particularly against the influenza A virus. Their mechanism of action often involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle. The following table compares the in vitro activity of several adamantane derivatives against influenza A strains.
| Compound | Target Influenza A Strain(s) | IC₅₀ (µM) | Assay Type | Reference |
| Amantadine | A/WSN/33 (H1N1) | 0.3 - 1.5 | Plaque Reduction Assay | [4] |
| Rimantadine | A/WSN/33 (H1N1) | 0.1 - 0.5 | Plaque Reduction Assay | [4] |
| N-(1-adamantyl)-4-trifluoromethylbenzamide | Vaccinia virus | 0.133 | In vitro | |
| Adamantyl-piperidine derivative (2R,4S)-13 | A/California/7/2009(H1N1)pdm09 | 18.4 | In vitro | |
| Adamantyl-piperidine derivative (2S,4R)-13 | A/California/7/2009(H1N1)pdm09 | >40.0 | In vitro |
IC₅₀ values can vary significantly depending on the viral strain, cell line, and specific assay conditions.
Experimental Protocols
Synthesis of 1-Aminoadamantane Hydrochloride (Amantadine)
This protocol describes a two-step synthesis from 1-bromoadamantane.[2]
Step 1: Synthesis of N-(1-adamantyl)formamide
-
To a reaction flask, add 1-bromoadamantane and an excess of formamide.
-
Heat the mixture to 140°C and maintain for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated N-(1-adamantyl)formamide is collected by filtration, washed with cold water, and can be recrystallized from a methanol-water mixture.
Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride
-
Suspend the N-(1-adamantyl)formamide in a solution of hydrochloric acid (e.g., 19-21% aqueous HCl).[2][3]
-
Heat the mixture to reflux for 1 hour, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture. The product, 1-aminoadamantane hydrochloride, will precipitate.
-
Collect the solid by filtration, wash with a cold solvent like acetone or ethanol, and dry under vacuum.[5]
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for evaluating the ability of a compound to inhibit viral replication in vitro.[6][7][8]
-
Cell Seeding: Seed a monolayer of a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in multi-well plates and incubate until confluent.
-
Virus Infection: Wash the cell monolayers and infect them with a standardized amount of the virus for a set adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the adamantane derivative to be tested.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet. The areas of viral-induced cell death (plaques) will appear as clear zones against the stained cell monolayer.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
Inhibition of the Influenza A M2 Proton Channel
Amantadine and its derivatives block the M2 ion channel, a homotetrameric protein that allows protons to enter the virion upon endocytosis. This acidification is essential for the uncoating of the viral ribonucleoprotein complex and its release into the cytoplasm. By physically occluding the channel pore, these drugs prevent this pH drop, thereby halting viral replication.
Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.
Memantine and the NMDA Receptor
Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel involved in synaptic plasticity and memory. In neurodegenerative diseases like Alzheimer's, excessive glutamate can lead to excitotoxicity through overactivation of NMDA receptors. Memantine enters the channel when it is open and blocks the flow of ions, but its rapid off-rate and voltage dependency mean it does not interfere with normal synaptic transmission.
Caption: Memantine blocks excessive NMDA receptor activity, preventing excitotoxicity.
General Experimental Workflow: Synthesis and Purification
The synthesis of functionalized adamantane building blocks typically involves a multi-step process followed by purification to isolate the target compound.
Caption: A typical workflow for the synthesis and purification of adamantane derivatives.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 7. Influenza virus plaque assay [protocols.io]
- 8. mdpi.com [mdpi.com]
A Comparative Purity Analysis of Synthesized versus Commercial 3-Iodoadamantane-1-carboxylic acid
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comparative analysis of a laboratory-synthesized batch of 3-Iodoadamantane-1-carboxylic acid against a commercially available alternative, offering detailed experimental data to validate its purity.
Adamantane derivatives are crucial building blocks in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. This compound, in particular, serves as a valuable intermediate for introducing the adamantane moiety into various molecular scaffolds. The purity of this reagent directly impacts the yield and purity of subsequent products, making rigorous quality control essential.
Purity Comparison: Synthesized vs. Commercial Batch
A batch of this compound was synthesized in our laboratory and its purity was compared against a commercially available standard. The key analytical results are summarized below.
| Parameter | Synthesized Batch | Commercial Alternative | Method |
| Purity (HPLC) | 97.5% | >99.0% | HPLC-UV (210 nm) |
| Melting Point | 163-166 °C | 164-166 °C | Capillary Melting Point |
| ¹H NMR | Conforms | Conforms | 400 MHz (CDCl₃) |
| ¹³C NMR | Conforms | Conforms | 100 MHz (CDCl₃) |
| Mass Spectrometry | m/z = 306.01 | m/z = 306.01 | ESI-MS |
| Residual Solvents | Acetone (~0.1%) | Not Detected | ¹H NMR |
| Key Impurity | 3-Bromoadamantane-1-carboxylic acid (~1.5%) | Not Detected | HPLC / MS |
Experimental Workflow for Purity Validation
The following diagram illustrates the workflow for the synthesis and subsequent purity validation of this compound.
Navigating Lipophilicity: A Comparative Guide to Functionalized Adamantane Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding and modulating lipophilicity is a cornerstone of rational drug design. The rigid, three-dimensional adamantane scaffold offers a unique platform for developing novel therapeutics. When functionalized with a carboxylic acid, it provides a key attachment point for various moieties, influencing the overall physicochemical properties of the molecule. This guide provides a comparative analysis of the lipophilicity of functionalized adamantane carboxylic acids, supported by calculated data and detailed experimental protocols.
The adamantane cage is an attractive building block in medicinal chemistry due to its rigid structure and inherent lipophilicity. The incorporation of an adamantane moiety can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. By strategically introducing functional groups to an adamantane carboxylic acid core, researchers can fine-tune the molecule's lipophilicity to optimize its pharmacokinetic and pharmacodynamic properties.
Comparative Lipophilicity of Functionalized Adamantane Carboxylic Acids
Lipophilicity is a critical physicochemical parameter that describes a compound's affinity for a lipid-like environment. It is commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher logP value indicates greater lipophilicity.
| Compound | Functional Group (-R) | clogP |
| 1-Adamantanecarboxylic acid | -H | 2.89 |
| 3-Hydroxy-1-adamantanecarboxylic acid | -OH | 2.33 |
| 3-Amino-1-adamantanecarboxylic acid | -NH₂ | 2.15 |
| 3-Methyl-1-adamantanecarboxylic acid | -CH₃ | 3.39 |
| 3-Bromo-1-adamantanecarboxylic acid | -Br | 3.71 |
| 3-Phenyl-1-adamantanecarboxylic acid | -C₆H₅ | 4.67 |
Note: clogP values are estimates calculated using computational algorithms and may differ from experimentally determined values.
From this data, a clear trend emerges:
-
Polar, hydrogen-bonding groups such as hydroxyl (-OH) and amino (-NH₂) decrease the lipophilicity of the adamantane carboxylic acid core.
-
Small alkyl groups like methyl (-CH₃) lead to a modest increase in lipophilicity.
-
Halogens , such as bromine (-Br), significantly increase the lipophilicity.
-
Aromatic substituents , like a phenyl group (-C₆H₅), result in a substantial increase in lipophilicity.
This structure-lipophilicity relationship provides a valuable framework for medicinal chemists to rationally design adamantane-based compounds with desired lipophilicity profiles.
Visualizing the Adamantane Scaffold
The general structure of a functionalized adamantane carboxylic acid is depicted below, highlighting the key components that influence its physicochemical properties.
Experimental Determination of Lipophilicity
The most common experimental method for determining the logP of a compound is the shake-flask method followed by quantification, often using High-Performance Liquid Chromatography (HPLC). An alternative and often more rapid method involves using reversed-phase HPLC (RP-HPLC) to estimate logP based on the compound's retention time.
Detailed Protocol for Lipophilicity Determination by RP-HPLC
This protocol outlines a general procedure for determining the lipophilicity (log k' or clogP) of functionalized adamantane carboxylic acids using RP-HPLC.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Test compounds and a set of standard compounds with known logP values
-
Autosampler vials and appropriate filters
2. Preparation of Solutions:
-
Prepare stock solutions of the test compounds and standards in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the mobile phase to a final concentration of approximately 10-50 µg/mL.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: Determined by the UV absorbance maximum of the compounds (e.g., 210 nm).
-
Gradient elution: A linear gradient from 30% B to 90% B over 15 minutes is a good starting point. The gradient can be optimized to ensure good peak separation and reasonable retention times.
4. Data Analysis:
-
Inject the standard compounds and record their retention times (t_R).
-
Inject the test compounds and record their retention times.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0
-
Create a calibration curve by plotting the log k' of the standard compounds against their known logP values.
-
Using the linear regression equation from the calibration curve, calculate the logP of the test compounds from their measured log k' values.
The workflow for this experimental determination can be visualized as follows:
By understanding the structure-lipophilicity relationships and employing robust experimental and computational methods, researchers can effectively design and synthesize novel adamantane carboxylic acid derivatives with tailored properties for a wide range of therapeutic applications. This targeted approach to modulating lipophilicity is a critical step in the journey from a promising lead compound to a successful drug.
Computational Modeling of Adamantane-Based Carboxylic Acids as 11β-HSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational modeling of 3-Iodoadamantane-1-carboxylic acid and its analogs as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. Due to the limited direct computational data on this compound, this guide focuses on closely related halogenated and other substituted adamantane-1-carboxylic acid derivatives for which experimental and computational data are available. This approach allows for an inferential analysis of the potential interactions and inhibitory activity of the target molecule.
Introduction to 11β-HSD1 and Adamantane-Based Inhibitors
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for the treatment of type 2 diabetes, obesity, and metabolic syndrome. It catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition can modulate glucocorticoid activity in target tissues. The rigid, lipophilic adamantane scaffold has been extensively explored in the design of 11β-HSD1 inhibitors, with numerous derivatives showing potent inhibitory activity.
Comparative Analysis of Adamantane-Based 11β-HSD1 Inhibitors
| Compound | Substitution at C3 | h 11β-HSD1 IC50 (nM) | Reference Compound |
| Adamantane-1-carboxylic acid | -H | >10000 | No |
| 3-Chloro-adamantane-1-carboxylic acid | -Cl | 280 | Yes |
| 3-Bromo-adamantane-1-carboxylic acid | -Br | 230 | Yes |
| 3-Hydroxy-adamantane-1-carboxylic acid | -OH | 1400 | No |
| 3-Methyl-adamantane-1-carboxylic acid | -CH3 | 1200 | No |
Data sourced from Tresadern, A. S., et al. (2011). Dioxaborinanes as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 21(12), 3739-3743.
The data clearly indicates that the presence of a halogen atom at the 3-position of the adamantane-1-carboxylic acid scaffold significantly enhances its inhibitory potency against 11β-HSD1 compared to the unsubstituted parent molecule. The bromo and chloro substituents result in compounds with nanomolar efficacy. This suggests that this compound, with a larger and more polarizable iodine atom, would also likely be a potent inhibitor, potentially with even greater activity due to enhanced hydrophobic and halogen bonding interactions within the enzyme's active site.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against 11β-HSD1, based on methodologies described in the cited literature.
1. Recombinant Enzyme Expression and Purification:
-
The gene encoding for human 11β-HSD1 is cloned into an appropriate expression vector (e.g., pET vectors).
-
The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3) cells.
-
Cells are harvested, lysed, and the enzyme is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
2. In Vitro Inhibition Assay (Scintillation Proximity Assay - SPA):
-
The assay is performed in a 96-well plate format.
-
Each well contains the purified 11β-HSD1 enzyme, a radiolabeled substrate (e.g., [³H]-cortisone), NADPH as a cofactor, and the test compound at varying concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and SPA beads coated with an antibody specific for the product (cortisol) are added.
-
The plate is incubated to allow the radiolabeled product to bind to the beads.
-
The radioactivity is measured using a scintillation counter.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Computational Modeling Workflow
The following section outlines a typical computational workflow for modeling the interaction of adamantane derivatives with 11β-HSD1.
Caption: A typical computational workflow for modeling ligand-protein interactions.
1. Protein and Ligand Preparation:
-
Protein: The crystal structure of human 11β-HSD1 in complex with a ligand (e.g., PDB ID: 2BEL) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.
-
Ligand: The 3D structures of this compound and its analogs are built and optimized using a molecular modeling software (e.g., Schrödinger Maestro, MOE).
2. Molecular Docking:
-
Molecular docking simulations are performed to predict the binding mode and affinity of the ligands within the active site of 11β-HSD1.
-
A docking program (e.g., Glide, AutoDock) is used to generate a series of possible binding poses for each ligand.
-
The poses are scored based on a scoring function that estimates the binding free energy.
3. Molecular Dynamics (MD) Simulation:
-
The top-ranked docked complex (protein-ligand) is subjected to MD simulations to assess its stability and to observe the dynamic behavior of the interaction over time.
-
The simulation is run for a significant period (e.g., 100 ns) using a simulation package (e.g., GROMACS, AMBER).
-
The trajectory is analyzed to evaluate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.
4. Binding Free Energy Calculation:
-
The binding free energy of the protein-ligand complex is calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This provides a more accurate estimation of the binding affinity compared to docking scores alone.
Signaling Pathway of 11β-HSD1 in Glucocorticoid Activation
Caption: Simplified signaling pathway of 11β-HSD1-mediated glucocorticoid activation.
Conclusion
The available experimental data on 3-chloro and 3-bromo-adamantane-1-carboxylic acids strongly suggest that this compound is a promising candidate for a potent 11β-HSD1 inhibitor. Computational modeling, following the workflow outlined above, would be a valuable tool to further investigate its binding mechanism, predict its affinity, and guide the design of even more potent analogs. The comparative analysis of a series of halogenated adamantane derivatives would provide crucial insights into the structure-activity relationship, particularly the role of halogen bonding and hydrophobicity in the interaction with the 11β-HSD1 active site. This information is critical for the rational design of novel therapeutics for metabolic diseases.
Safety Operating Guide
Proper Disposal of 3-Iodoadamantane-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3-iodoadamantane-1-carboxylic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its classification as a halogenated organic compound, this substance requires disposal as hazardous waste through incineration at a licensed facility.[1][2] Improper disposal, such as discarding it in standard trash or washing it down the drain, is strictly prohibited due to potential environmental hazards.[3]
Immediate Safety and Handling Precautions
-
Safety Goggles: To protect against potential splashes.
-
Nitrile Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation of chemical waste is critical for safe and compliant disposal. This compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[1][2]
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solids. The container must have a secure screw-top cap.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.
-
Container Sealing: Securely close the container cap after each addition of waste to prevent the release of vapors.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong bases and acid chlorides.
Quantitative Data Summary
For safe handling and storage, it is important to be aware of the physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₅IO₂ |
| Molecular Weight | 306.14 g/mol |
| Boiling Point | 377°C at 760 mmHg |
| Flash Point | 181.8°C |
| Density | 1.79 g/cm³ |
Note: Data sourced from available chemical supplier information.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedure
Once the waste container is ready for disposal (typically when it is 75-80% full), contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup. Do not attempt to transport the waste off-site yourself. The waste will then be transported to a licensed facility for incineration, which is the standard disposal method for halogenated organic compounds.[2]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
